Perfluorosebaconitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F16N2/c11-3(12,1-27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2-28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBPZGPUHIVSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C(C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380019 | |
| Record name | Perfluorosebaconitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2342-09-8 | |
| Record name | Perfluorosebaconitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Safe Handling and Application of Perfluorosebaconitrile
This guide outlines the technical specifications, safety protocols, and handling procedures for Perfluorosebaconitrile (1,8-Dicyanoperfluorooctane). It is designed for application scientists and researchers utilizing this compound in fluoropolymer synthesis and medicinal chemistry.
Executive Summary
Perfluorosebaconitrile (CAS: 2342-09-8) is a bifunctional fluorinated building block used primarily in the synthesis of high-performance fluoropolymers (e.g., triazine-crosslinked elastomers) and as a precursor for fluorinated heterocycles in drug discovery.[1][2]
While chemically stable under ambient conditions, its perfluorinated chain and nitrile functionality present a unique dual-hazard profile: inhalation toxicity characteristic of volatile fluorocarbons and the potential for hydrogen fluoride (HF) and hydrogen cyanide (HCN) generation under thermal stress. This guide prioritizes engineering controls that mitigate inhalation risks and strict material compatibility protocols to prevent containment failures.
Physicochemical Profile & Identity
Data synthesized from supplier SDS and experimental property databases.
| Property | Specification | Operational Implication |
| Chemical Name | Perfluorosebaconitrile | Also: Octadecafluorosebaconitrile |
| CAS Number | 2342-09-8 | Use for inventory tracking & waste labeling |
| Formula | C₁₀F₁₆N₂ | High fluorine content (>60% by mass) |
| Physical State | Liquid (Colorless) | Warning: High density liquid |
| Density | 1.673 g/mL | Critical: Pipetting requires positive displacement tools |
| Boiling Point | 147–148 °C | Moderate volatility; fume hood required |
| Solubility | Immiscible in water | Soluble in fluorinated solvents, ether, acetone |
Hazard Identification & Toxicology (GHS)
Signal Word: DANGER
Core Hazards
-
Acute Toxicity (Inhalation) - Category 3 (H331): Toxic if inhaled. The high vapor density allows vapors to pool in low-lying areas (sinks, waste containers), creating unseen exposure zones.
-
Acute Toxicity (Oral/Dermal) - Category 4 (H302/H312): Harmful if swallowed or in contact with skin.
-
Irritation: Causes skin (H315) and serious eye irritation (H319).
The "Fluoronitrile" Stability Paradox
Unlike aliphatic nitriles (e.g., acetonitrile), perfluorosebaconitrile lacks
-
Primary Risk: Direct solvent toxicity (narcotic effects) and pulmonary irritation.
-
Secondary Risk (Thermal): At temperatures
or upon combustion, the C-F and C-N bonds cleave, releasing Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) .
Engineering Controls & Personal Protective Equipment (PPE)
Ventilation Standards
-
Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Waste Handling: Do not dispose of liquid waste in open benchtop containers. Use a vented cap system inside the hood.
PPE Selection Logic
Standard nitrile gloves provide splash protection but are permeable to fluorinated solvents over prolonged contact.
-
Gloves:
-
Routine Use: Double-gloved Nitrile (min 5 mil outer). Change immediately upon splash.
-
Spill Cleanup/Bulk Transfer: Silver Shield® (Laminate) or Butyl Rubber gloves.
-
-
Respiratory: If fume hood work is impossible (e.g., maintenance), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.
PPE Decision Workflow
Figure 1: PPE Selection Logic based on volume and engineering control availability.
Experimental Handling Protocols
Liquid Transfer (High Density Precaution)
The density of 1.67 g/mL makes this liquid significantly heavier than water. Air-displacement pipettes will drip and lose accuracy.
-
Protocol: Use positive displacement pipettes or glass syringes with Luer-lock tips.
-
Vessel: Use borosilicate glass. Avoid storing in low-density polyethylene (LDPE) for long periods as fluorinated compounds can permeate plastics.
Reaction Setup
-
Inert Atmosphere: Perfluorosebaconitrile is hygroscopic; store and handle under Nitrogen or Argon to prevent hydrolysis of the nitrile group to amides/acids.
-
Thermal Limits: If heating
, ensure the condenser coolant is active before heating. Use a blast shield if conducting high-pressure cross-linking reactions (e.g., trimerization to triazines).
Emergency Response & First Aid
Spill Management
Do NOT use water. Water can spread the immiscible heavy liquid.
-
Evacuate the immediate area.
-
Ventilate: Increase fume hood sash height temporarily to purge vapors if safe.
-
Absorb: Use a fluoropolymer-compatible absorbent (e.g., vermiculite or specific organic spill pads).
-
Decontaminate: Wash surface with soap and water after bulk removal.
Exposure Response Workflow
Figure 2: Emergency response decision tree distinguishing standard exposure from thermal decomposition risks.
Waste Management
-
Classification: Halogenated Organic Waste.
-
Segregation: Keep separate from non-halogenated solvents (acetone, ethanol) to avoid cross-contamination of bulk waste streams which usually go to fuel blending (fluorine content disrupts incineration).
-
Labeling: Clearly mark as "Contains Fluorinated Nitriles" and "Toxic".
References
-
SynQuest Laboratories. (2023). Safety Data Sheet: Perfluorosebaconitrile. Retrieved from
-
National Institutes of Health (NIH). (2019). Pathways for the bioactivation of aliphatic nitriles to free cyanide. PubMed.[3] Retrieved from
-
Santa Cruz Biotechnology. (2024). Perfluorosebaconitrile Product Data. Retrieved from
-
ChemicalBook. (2024). Perfluorosebaconitrile Properties and CAS Data. Retrieved from
-
RSG Safety. (2023). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from
Sources
Thermal Stability & Decomposition Dynamics of Perfluorosebaconitrile
This technical guide details the thermal behavior, stability profile, and decomposition kinetics of Perfluorosebaconitrile (CAS 2342-09-8), a critical intermediate in the synthesis of high-performance perfluoroelastomers (FFKM).
Executive Summary
Perfluorosebaconitrile (
Physicochemical Identity & Thermal Baseline
Before analyzing decomposition, we must establish the baseline thermodynamic properties of the monomer. Perfluorosebaconitrile is a liquid at room temperature, characterized by high density and low surface tension typical of long-chain perfluorocarbons.
Table 1: Physicochemical Properties
| Property | Value | Context |
| Chemical Name | Perfluorosebaconitrile (Perfluorodecanedinitrile) | IUPAC nomenclature |
| CAS Number | 2342-09-8 | Unique Identifier |
| Molecular Formula | Linear perfluorinated backbone | |
| Molecular Weight | 452.09 g/mol | High MW contributes to low volatility relative to short chains |
| Boiling Point | 147–148°C (at 760 mmHg) | Critical:[1][2][3] Processing must account for volatilization near cure temps |
| Physical State | Colorless Liquid | - |
| Density | ~1.67 g/cm³ | High fluorine content |
Application Insight: The boiling point of ~147°C presents a processing challenge. If the curing reaction (triazine formation) is not catalyzed efficiently below this temperature, significant monomer loss occurs via evaporation before crosslinking can take place.
Thermal Transformation Pathways
The thermal fate of Perfluorosebaconitrile bifurcates into two distinct pathways depending on the presence of catalysts (e.g., ammonia, organotin) and the maximum temperature reached.
Pathway A: Cyclotrimerization (Functional Curing)
-
Temperature Range:
-
Mechanism: In the presence of catalysts, the nitrile groups (
) undergo [2+2+2] cycloaddition to form perfluoroalkyl-1,3,5-triazine rings. -
Result: This transforms the volatile liquid monomer into a solid, crosslinked elastomeric network with exceptional thermal stability (up to
).
Pathway B: Pyrolytic Degradation (Failure Mode)
-
Temperature Range:
(for cured polymer) or (for uncured monomer without catalyst). -
Mechanism: Homolytic scission of
and bonds. -
Result: Release of toxic volatiles.
Visualization: Thermal Pathways
The following diagram illustrates the divergence between the desired crosslinking and undesired degradation.
Caption: Divergent thermal pathways of Perfluorosebaconitrile: Controlled curing (green) vs. uncontrolled pyrolysis (black).
Decomposition Product Inventory
When Perfluorosebaconitrile degrades (either from the monomeric state or the cured triazine state), the breakdown products are hazardous. The decomposition profile is dominated by chain scission and fluorocarbon release.[4]
Table 2: Primary Decomposition Products (>450°C)
| Decomposition Product | Formula | Toxicity/Hazard | Formation Mechanism |
| Perfluoroisobutylene | Extreme Toxicity (10x Phosgene) | Rearrangement of perfluoroalkyl fragments during pyrolysis. | |
| Carbonyl Fluoride | High (Hydrolyzes to HF) | Oxidation of fluorocarbon radicals in the presence of air/moisture. | |
| Hydrogen Fluoride | Corrosive/Toxic | Reaction of F radicals with trace moisture or H-sources. | |
| Perfluoroalkanes | Asphyxiant/Greenhouse Gas | Complete chain scission (mineralization). | |
| Nitrile Fragments | Toxic (Cyanide-like) | Cleavage of the terminal nitrile group intact. |
Critical Safety Note: The formation of PFIB is the primary lethal risk during the thermal processing of perfluorinated monomers. It can occur even in trace amounts at temperatures above
.
Analytical Protocol: TGA-MS Validation
To verify the stability of a specific lot of Perfluorosebaconitrile or a cured formulation, the following self-validating protocol is recommended. This method correlates mass loss with specific evolved gas signatures.
Methodology: Thermal Gravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
-
Sample Preparation:
-
Load 10–15 mg of Perfluorosebaconitrile into an alumina crucible.
-
Control: Ensure the sample is kept dry to prevent premature hydrolysis.
-
-
Instrument Parameters:
-
Carrier Gas: Helium (Inert) at 50 mL/min.
-
Ramp Rate:
from Ambient to . -
MS Transfer Line: Heated to
to prevent condensation of high-boiling fragments.
-
-
Data Interpretation (Self-Validating Checkpoints):
-
Checkpoint 1 (
): Look for a sharp mass loss endotherm.-
Interpretation: If MS detects m/z 452 (Parent ion) or m/z 69 (
), this is evaporation , not decomposition.
-
-
Checkpoint 2 (
): Look for mass loss in cured samples.-
Interpretation: Detection of m/z 200 (
) indicates PFIB formation (Decomposition).
-
-
Checkpoint 3 (Residue): A properly cured triazine network should leave minimal char (<5%) in inert atmosphere, whereas uncured monomer will have 0% residue (total evaporation).
-
References
-
Santa Cruz Biotechnology. Perfluorosebaconitrile (CAS 2342-09-8) Product Data. Retrieved from
-
NASA Technical Reports Server. Synthesis of Perfluoroalkylether Triazine Elastomers. (1980).[5] Retrieved from
-
National Institutes of Health (NIH). Thermal Decomposition of Fluoropolymers: Stability and PFAS Release. (2025). Retrieved from
-
ChemicalBook. Perfluorosebaconitrile MSDS and Properties. Retrieved from
Sources
In Silico Profiling of Perfluorosebaconitrile: A Theoretical Framework for Electronic Structure & Reactivity
Executive Summary
Perfluorosebaconitrile (CAS: 2342-09-8), also known as perfluorodecanedinitrile, represents a unique class of bifunctional fluorocarbon intermediates. While perfluorinated chains are renowned for their chemical inertness and hydrophobicity, the terminal nitrile groups introduce reactive "warheads" capable of coordination chemistry, polymerization, or electrochemical activity.
This technical guide outlines a rigorous theoretical framework for characterizing the electronic properties of Perfluorosebaconitrile. Unlike standard hydrocarbons, the perfluorinated backbone induces specific steric and electronic effects—most notably helical twisting and high electron affinity—that require specialized computational treatments. This document provides the methodology to predict its band gap, dipole moment, and reactivity profile for applications in high-voltage electrolytes and fluoropolymer synthesis.
Molecular Architecture & Conformational Challenges
Before assessing electronic properties, one must accurately model the geometric structure. Perfluorosebaconitrile differs fundamentally from its hydrogenated analog (sebaconitrile) due to the "Fluorine Effect."
The Helical Backbone
While hydrocarbon chains adopt a planar trans zig-zag conformation, perfluorocarbon chains (
-
Implication: The
backbone of perfluorosebaconitrile is likely not planar. A simple optimization starting from a flat structure may land in a high-energy saddle point. -
Directive: You must perform a rotational potential energy surface (PES) scan to locate the global minimum, likely a helical structure with a twist angle of ~15–17° per C-C bond.
Electronic Withdrawal
The molecule consists of two strong electron-withdrawing groups (EWGs):
-
Perfluoroalkyl Chain: Strong inductive withdrawal (-I effect).
-
Nitrile Groups: Strong inductive and mesomeric withdrawal.
This combination creates an extremely electron-deficient core, making the molecule a candidate for reductive stability (electron acceptance) but resistant to oxidation.
Computational Methodology (The "How-To")
To generate reliable data, the choice of Hamiltonian and Basis Set is critical. Standard functionals often fail to describe the weak dispersion forces that stabilize perfluoro chains.
Recommended Level of Theory
| Component | Recommendation | Scientific Rationale |
| Functional | wB97X-D or B3LYP-D3(BJ) | Perfluorocarbon chains are stabilized significantly by dispersion forces (London dispersion). Standard B3LYP fails to capture the F-F non-covalent interactions, leading to incorrect conformational energies. |
| Basis Set | def2-TZVP or 6-311+G(d,p) | Fluorine and Nitrogen have high electronegativity and lone pairs. "Diffuse" functions (+) are mandatory to describe the electron density tail properly. |
| Solvation | SMD (Acetonitrile/PC) | For electrolyte applications, gas-phase data is irrelevant. Use the SMD (Solvation Model based on Density) with a dielectric constant matching the target environment ( |
| Frequency | Harmonic | Required to verify the stationary point (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE). |
Workflow Diagram
The following workflow ensures the structural integrity of the model before electronic properties are calculated.
Figure 1: Step-by-step computational pipeline for characterizing Perfluorosebaconitrile, prioritizing conformational stability.
Predicted Electronic Properties[1][2][3][4]
Based on theoretical principles of perfluorinated nitriles, the following properties are expected. These should be the primary output targets of your study.
Frontier Molecular Orbitals (FMOs)
-
HOMO (Highest Occupied Molecular Orbital): Likely located on the Nitrogen lone pairs of the nitrile groups. The energy will be deeply stabilized (lower eV) compared to sebaconitrile due to the perfluoro-chain's withdrawal.
-
LUMO (Lowest Unoccupied Molecular Orbital): Likely delocalized over the C-N
system and the adjacent groups. -
Gap Prediction: Wide band gap (Insulator). However, the LUMO energy will be lower than the non-fluorinated analog, making it easier to reduce electrochemically (useful for forming solid electrolyte interphases in batteries).
Electrostatic Potential (ESP) Map
Visualizing the ESP is crucial for understanding intermolecular interactions (drug docking or solvent miscibility).
-
Nitrogen Tips: Will show a negative potential (red region), acting as hydrogen bond acceptors.
-
Fluorine Surface: Generally negative, but less so than Nitrogen.
- -Hole: The C-F bonds may exhibit a small positive region along the bond axis extension (the "sigma hole"), allowing for halogen bonding, though this is more prominent in C-Br or C-I bonds.
-
Carbon Backbone: The interior carbon chain will be extremely positive (blue region) due to F stripping electron density.
Dipole Moment
The dipole moment (
-
Trans-conformation (Linear): The two nitrile dipoles oppose each other. If the molecule were perfectly centrosymmetric,
Debye. -
Helical/Gauche: The symmetry breaks. The dipoles will not perfectly cancel.
-
Prediction: Expect a non-zero but small dipole moment (0.5 – 2.0 Debye) depending on the degree of helical twist.
Reactivity & Application Protocols
Electrochemical Stability Window (ESW)
For battery applications, calculate the Ionization Potential (IP) and Electron Affinity (EA).
-
High Voltage Stability: A deep HOMO indicates resistance to oxidation (good for high-voltage cathodes).
-
Reductive Decomposition: A lower LUMO suggests the molecule will reduce before the solvent, potentially forming a protective passivation layer.
Hydrolytic Stability
Perfluoronitriles are generally more resistant to hydrolysis than alkyl nitriles, but the carbon alpha to the nitrile is a weak point.
-
Transition State Calculation: Model the attack of a water molecule (
) on the nitrile carbon. -
Activation Energy (
): If kcal/mol, the molecule is stable at room temperature.
Experimental Execution (Gaussian Input Example)
To ensure reproducibility, use the following input block structure for the geometry optimization step.
Input File: C10F16N2_Opt.gjf
References
-
Pollice, R., & Chen, P. (2019).[1] Origin of the Immiscibility of Alkanes and Perfluoroalkanes. Journal of the American Chemical Society, 141(8), 3489–3506.[1] [Link]
- Core Reference: Establishes the necessity of dispersion corrections and the helical n
-
Abokifa, A., et al. (2024).[2] Adsorption of per- and poly-fluoroalkyl substances (PFAS) on Ni: A DFT investigation. Chemosphere, 360, 141849. [Link][2]
- Core Reference: Validates DFT methodologies (VASP/Gaussian) for PFAS molecules and surface interactions.
-
Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104. [Link]
- Methodology: The foundational paper for the D3 dispersion correction required for this study.
- Verification: Confirms physical existence, CAS (2342-09-8)
Sources
Methodological & Application
Application Note: Advanced Purification Protocols for Perfluorosebaconitrile (CAS 2342-09-8)
Abstract
This technical guide outlines a validated, multi-stage purification workflow for Perfluorosebaconitrile (Decanedinitrile, hexadecafluoro-; CAS 2342-09-8). Due to its unique "fluorous" character—being simultaneously hydrophobic and lipophobic—standard organic purification techniques often fail to yield high purity. This protocol leverages the specific physicochemical properties of perfluorinated chains to separate the target nitrile from common impurities such as perfluorosebacamide, perfluorosebacic acid, and dehydration byproducts.
Chemical Identity & Properties
Before initiating purification, operators must verify the physicochemical baseline of the target compound.
| Property | Specification |
| Chemical Name | Perfluorosebaconitrile (1,8-Dicyanoperfluorooctane) |
| CAS Number | 2342-09-8 |
| Molecular Formula | |
| Molecular Weight | 452.09 g/mol |
| Physical State | Liquid (at 25°C) |
| Boiling Point | 147–148°C (at 760 mmHg) |
| Density | 1.673 g/cm³ |
| Solubility | Soluble in fluorinated solvents (e.g., Trifluorotoluene, FC-72); Immiscible with water; Low miscibility with standard hydrocarbons.[1] |
Impurity Profile & Separation Logic
The crude synthesis of perfluorosebaconitrile typically involves the dehydration of perfluorosebacamide using agents like
-
Hydrolytic Impurities (Acids): Perfluorosebacic acid (
).-
Separation Logic: Exploiting the acidity (
) to form water-soluble salts using mild bases.
-
-
Precursor Impurities (Amides): Unreacted Perfluorosebacamide.
-
Separation Logic: Amides have significantly higher melting/boiling points and lower solubility in fluorous solvents compared to nitriles.
-
-
Inorganic Residues: Phosphoric acid species or HF scavengers.
-
Separation Logic: Physical filtration and aqueous washing.
-
Safety Prerequisites (Critical)
-
HF Hazard: Perfluorinated compounds can release Hydrogen Fluoride (HF) if overheated or exposed to strong nucleophiles. Calcium Gluconate gel must be available.
-
Vapor Toxicity: Fluorinated nitriles may exhibit high toxicity. All operations must be performed in a fume hood.
-
Material Compatibility: Avoid glass for long-term storage if trace HF is suspected; use HDPE or PTFE containers.
Protocol A: The "Fluorous-Biphasic" Extraction
Objective: Bulk removal of acidic impurities and inorganic salts.
Standard extraction (DCM/Water) is often inefficient due to the "third phase" formation common with heavy fluorocarbons. This protocol uses a specific solvent system to force phase separation.
Reagents
-
Solvent A:
-Trifluorotoluene (TFT) or Perfluorohexane (FC-72). -
Wash Solution: Saturated aqueous Sodium Bicarbonate (
). -
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology
-
Dissolution: Dissolve the crude Perfluorosebaconitrile liquid in Trifluorotoluene (1:3 v/v ratio). The nitrile is highly soluble here, while polar amides are less so.
-
Filtration: If solid particulates (unreacted amide or
residues) are visible, filter the solution through a sintered glass funnel (Porosity 3). -
Biphasic Wash: Transfer the filtrate to a separatory funnel.
-
Add an equal volume of Saturated
. -
Note: The fluorinated phase will be the bottom layer (Density ~1.67 vs ~1.1).
-
Shake gently.[2] Vigor is not required and may cause emulsions.
-
-
Separation: Collect the bottom fluorous layer. The top aqueous layer contains the sodium salts of perfluorosebacic acid.
-
Neutralization: Wash the fluorous layer once with distilled water to remove residual base.
-
Drying: Dry the fluorous layer over
for 20 minutes. Filter and concentrate via Rotary Evaporator (bath temp < 40°C, mild vacuum) to recover the semi-pure oil.
Protocol B: Vacuum Fractional Distillation
Objective: Isolation of the pure nitrile from oligomers and high-boiling amides.
Since the boiling point is ~147°C, atmospheric distillation risks thermal decomposition. Vacuum distillation is required.
Equipment Setup
-
Short-path distillation head (vigreux column optional for higher purity).
-
Vacuum pump capable of < 5 mmHg.
-
Cold trap (Dry ice/Acetone).
-
Oil bath with magnetic stirring.
Procedure
-
Loading: Charge the semi-pure oil into the boiling flask. Add a PTFE-coated stir bar.
-
Vacuum Application: Slowly reduce pressure to 2–5 mmHg .
-
Calculated BP: At 5 mmHg, the BP of Perfluorosebaconitrile drops to approximately 55–65°C .
-
-
Heating Ramp: Heat the oil bath gradually.
-
Fraction 1 (F1): Collect distillate coming over below 50°C (at 5 mmHg). This contains residual solvents (TFT).
-
Fraction 2 (Main Cut): Collect the stable fraction boiling at ~60°C (at 5 mmHg). This is the pure Perfluorosebaconitrile.
-
Residue: Stop distillation when the head temperature drops or the pot residue darkens (polymerized byproducts/amides).
-
-
Storage: Store the clear, colorless liquid in a PTFE-lined vial under Argon.
Visualization: Purification Logic Flow
The following diagram illustrates the decision matrix for purifying crude perfluorinated nitriles.
Figure 1: Step-by-step purification logic flow, emphasizing phase separation and thermal fractionation.
Analytical Validation
Trust but verify. Confirm purity using these specific parameters:
-
-NMR (Essential):
-
Run in
with a drop of (internal standard) or use . -
Look for the specific chemical shift of the
-fluorines adjacent to the cyano group ( ). Impurity peaks (acid/amide) will show distinct shifts for the terminal .
-
-
IR Spectroscopy:
-
Target Signal: Sharp, weak band at ~2260 cm⁻¹ (C≡N stretch).
-
Impurity Check: Absence of broad OH stretch (3000-3500 cm⁻¹) and Carbonyl C=O stretch (1700 cm⁻¹) indicates successful removal of acids and amides.
-
-
GC-MS:
-
Use a column compatible with polar fluorinated compounds.
-
Confirm Molecular Ion:
.
-
References
- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Sources
Application Note: Comprehensive Analytical Characterization of Perfluorosebaconitrile Purity
Introduction & Physicochemical Context
Perfluorosebaconitrile (specifically 1,8-Dicyanoperfluorooctane; IUPAC: Octadecafluorodecanedinitrile) is a critical fluorinated intermediate used primarily in the synthesis of high-performance fluoroelastomers and triazine-based cross-linked fluoropolymers. Its purity is paramount; even trace hydrogenated impurities or hydrolysis products (amides/acids) can act as chain terminators during polymerization, catastrophic to the material's thermal stability.
This guide moves beyond basic Certificate of Analysis (CoA) generation, providing a forensic analytical framework. We utilize
Target Molecule Specifications
-
Chemical Formula:
-
Structure:
-
Molecular Weight: ~452 g/mol
-
Physical State: Low-melting solid or viscous liquid (dependent on purity).
-
Key Impurities: Perfluorosebacamide (hydrolysis), Perfluorosebacic acid, Hydrogen-containing analogs (incomplete fluorination).
Primary Assay: F Quantitative NMR (qNMR)
Rationale: Unlike proton NMR (
Experimental Protocol
1. Solvent Selection:
-
Recommended: Acetone-d6 or Acetonitrile-d3.
-
Causality: Perfluorinated chains are hydrophobic and lipophobic ("fluorophilic"). Standard solvents like CDCl
often result in micelle formation or aggregation, broadening peaks. Acetone-d6 provides excellent solubility and sharp lines for polar fluorinated nitriles.
2. Internal Standard (IS):
-
Compound:
-Trifluorotoluene ( -63.7 ppm). -
Requirement: Must have a non-overlapping signal and high purity (>99.9%).
3. Instrument Parameters (Critical for Quantification):
-
Frequency: Minimum 376 MHz (400 MHz equivalent).
-
Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE enhancement if
C decoupling is used, though standard single-pulse is often sufficient for F). -
Spectral Width: 200 ppm (covering -50 to -250 ppm).
-
Relaxation Delay (D1): > 20 seconds.
-
Expert Insight: Fluorine nuclei in perfluorinated chains have exceptionally long longitudinal relaxation times (
). A standard 1-second delay will saturate the signal, leading to significant under-quantification of the main peak relative to impurities.
-
-
Scans: 64 (for S/N > 200:1).
Data Interpretation[1][2][3][4][5]
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration |
| Internal Standard ( | -63.7 | Singlet | Calibrated to IS Molar Mass |
| -106.0 to -108.0 | Triplet (broad) | 4.00 (Target) | |
| -120.0 to -122.0 | Multiplet | 4.00 | |
| Internal Chain ( | -122.0 to -124.0 | Broad Multiplet | 8.00 |
| Impurity: | -80.0 to -82.0 | Singlet/Triplet | < 0.1% (Limit) |
Note: Shifts are referenced to CFCl
Impurity Profiling: GC-MS (Electron Impact)
Rationale: While NMR confirms the bulk structure, it lacks the sensitivity to detect trace organic homologs (e.g., C9 or C11 chain lengths) at ppm levels. GC-MS fills this gap.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 10 mg sample in 1 mL Hexafluoroisopropanol (HFIP) or Ethyl Acetate.
-
Warning: Avoid methanol, as it can react with nitriles under high injection port temperatures to form imidates.
2. Column Selection:
-
Phase: DB-5MS or ZB-5 (5% Phenyl-arylene / 95% Dimethylpolysiloxane).
-
Logic: Highly polar "wax" columns often degrade with perfluorinated compounds. A low-polarity phase allows elution based on boiling point/volatility without excessive tailing.
3. GC Parameters:
-
Inlet: Split 20:1, 220°C.
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 40°C (Hold 2 min) - Crucial for volatile retention.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 min.
-
4. Mass Spectrometry (EI Source):
-
Scan Range: m/z 30 – 600.
-
Ionization: 70 eV.
Diagnostic Fragmentation Patterns
Perfluorosebaconitrile (
-
m/z 69:
(Dominant in branched impurities, weaker in linear dinitriles). -
m/z 119:
-
m/z 114:
(Characteristic of perfluorinated nitriles). -
Loss of CN: M - 26.
Functional Group Validation: FT-IR
Rationale: Rapid confirmation of the nitrile group and detection of hydrolysis (amide/acid) which appears as strong carbonyl bands.
-
Mode: ATR (Attenuated Total Reflectance) on neat liquid/solid.
-
Key Bands:
-
Stretch: ~2260 cm
(Weak/Medium). Note: Fluorine atoms withdraw electron density, shifting this slightly higher than alkyl nitriles. -
C-F Stretch: 1100 – 1350 cm
(Very Strong, Broad). -
Impurity Warning (Hydrolysis): Appearance of broad -OH / -NH bands (3200-3400 cm
) or Amide C=O (1680-1700 cm ).
-
Stretch: ~2260 cm
Analytical Workflow Diagram
The following decision tree illustrates the logical flow for lot release testing.
Figure 1: Sequential analytical workflow for the characterization of Perfluorosebaconitrile. Blue nodes indicate preparation, Yellow indicates screening, Green indicates quantitative assays.
References
-
University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. NMR Facility.[1] Available at: [Link]
-
National Institutes of Health (NIH). Recent developments in methods for analysis of perfluorinated persistent pollutants. PubMed Central. Available at: [Link]
-
ResearchGate. Analysis of Perfluorinated Compounds using GC-MS/MS. Available at: [Link]
Sources
Using Perfluorosebaconitrile as a high-voltage electrolyte additive
Executive Summary
This guide details the application of Perfluorosebaconitrile (PFSN) (CAS: 2342-09-8) as a functional electrolyte additive designed for high-voltage Lithium-Ion Battery (LIB) systems (>4.4 V vs. Li/Li⁺).
As energy density demands push cathode operating voltages higher, traditional carbonate-based electrolytes suffer from oxidative decomposition and transition metal (TM) dissolution. PFSN addresses these failure modes through a dual-mechanism approach:
-
Oxidative Stability: The perfluorinated backbone (
) lowers the Highest Occupied Molecular Orbital (HOMO) energy, significantly increasing the anodic stability limit compared to non-fluorinated analogues like sebaconitrile or adiponitrile. -
Cathode Passivation: The terminal nitrile (-CN) groups coordinate with surface transition metals, while the fluorinated chain facilitates the formation of a robust, LiF-rich Cathode Electrolyte Interphase (CEI).
Chemical Identity & Properties
Before handling, ensure all personnel review the Safety Data Sheet (SDS). PFSN is a specialized fluorinated intermediate.
| Property | Specification |
| Chemical Name | Perfluorosebaconitrile (Perfluorodecanedinitrile) |
| CAS Number | 2342-09-8 |
| Formula | |
| Structure | |
| Molecular Weight | 452.09 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | ~1.67 g/mL |
| Solubility | Soluble in DMC, EMC, DEC; Limited solubility in pure EC.[1] |
Mechanism of Action
The efficacy of PFSN relies on its preferential oxidation prior to the bulk solvent, creating a passivation layer that blocks continuous electrolyte degradation.
Mechanistic Pathway
-
Adsorption: The lone pair electrons on the nitrogen atoms of the nitrile groups coordinate with high-valence transition metals (Ni⁴⁺, Co⁴⁺) on the cathode surface.
-
Sacrificial Oxidation: Upon charging to high voltages (>4.3V), PFSN oxidizes to form radical intermediates.
-
Polymerization/Precipitation: These intermediates react with solvent molecules and lithium ions to form a thin, conductive CEI layer rich in inorganic LiF and organic C-F-N species.
Visualizing the Stabilization Logic
Figure 1: Mechanistic workflow of PFSN protecting the cathode surface against high-voltage degradation.
Experimental Protocol: Electrolyte Formulation
Objective: Prepare a standard electrolyte doped with PFSN for evaluation in NCM811 or LCO half-cells.
Safety: Handle in an Argon-filled glovebox (
Step 1: Base Electrolyte Preparation
-
Solvent: Mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 weight ratio.
-
Salt: Dissolve Lithium Hexafluorophosphate (
) to a concentration of 1.0 M. -
Note: Ensure the base electrolyte water content is <10 ppm via Karl Fischer titration before adding PFSN.
Step 2: PFSN Doping
PFSN is typically effective at low concentrations. We recommend a concentration ladder for optimization.
-
Prepare Vials: Label three HDPE or PTFE vials as A (0.5 wt%), B (1.0 wt%), and C (2.0 wt%).
-
Weighing:
-
Vial B (Target 1.0 wt%): Weigh 9.90 g of Base Electrolyte. Add 0.10 g of PFSN.
-
Calculation:
.
-
-
Mixing: Stir magnetically at 300 RPM for 30 minutes at 25°C.
-
Observation Check: The solution should remain clear. Cloudiness indicates solubility limits or moisture contamination.
-
Step 3: Cell Assembly
-
Cathode:
(NCM811). -
Anode: Lithium metal (Half-cell) or Graphite (Full-cell).
-
Separator: Polyethylene (PE) or Polypropylene (PP) (e.g., Celgard 2500).
-
Soaking: Inject 60
(for CR2032 coin cell) and allow to soak for 12 hours prior to cycling to ensure pore wetting.
Characterization & Validation Suite
To validate the efficacy of PFSN, perform the following sequence of experiments.
Linear Sweep Voltammetry (LSV)
-
Purpose: Determine the oxidative stability window.
-
Setup: Li/Stainless Steel (SS) or Li/Pt cell.
-
Protocol: Sweep from OCV (~3.0 V) to 6.0 V vs.
at 1 mV/s. -
Expected Result:
-
Base Electrolyte:[1] Significant current rise (decomposition) starting ~4.5 V.
-
PFSN Electrolyte: A small oxidation peak may appear around 4.3-4.5 V (film formation), followed by a suppressed current response up to >5.0 V, indicating enhanced stability.
-
Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: Analyze the resistance of the CEI film (
) and Charge Transfer ( ). -
Protocol: Measure after formation cycles (e.g., 3 cycles at C/10). Frequency range: 100 kHz to 10 mHz.
-
Data Interpretation:
-
PFSN may initially show slightly higher impedance than the blank due to film formation.
-
Post-Aging: After 50+ cycles, the PFSN cell should show significantly lower impedance growth compared to the blank, proving the CEI suppresses continuous electrolyte consumption.
-
Cycling Performance (High Voltage)
-
Condition: 3.0 V – 4.5 V vs.
. -
Rate: 1C charge / 1C discharge.
-
Metric: Capacity Retention (%) over 200 cycles.
Summary Data Table (Template):
| Metric | Base Electrolyte | PFSN (1.0 wt%) | Improvement |
| Oxidation Onset (V) | 4.5 V | 5.1 V | +0.6 V (Stability) |
| Initial Coulombic Efficiency | 86.5% | 88.2% | +1.7% (Passivation) |
| Capacity Retention (200 cyc) | 72% | 89% | +17% (Lifetime) |
| Mn Dissolution (ppm) | 45 ppm | 12 ppm | -73% (Protection) |
Troubleshooting & FAQs
-
Q: The electrolyte turned yellow after mixing.
-
A: Nitriles can complex with impurities. Ensure your PFSN source is >99.5% pure. Slight yellowing is often acceptable, but dark orange indicates degradation.
-
-
Q: Initial capacity is lower with PFSN.
-
A: This is normal. The additive consumes a small amount of Li+ to form the protective CEI. This "investment" pays off in long-term cycling retention.
-
-
Q: Can I use PFSN with Silicon anodes?
-
A: Nitriles are generally cathode-focused. For Si-anodes, pair PFSN with Fluoroethylene Carbonate (FEC) to stabilize the anode side simultaneously.
-
References
-
Zhang, H., et al. (2025). "Fundamental Chemistry and Functional Mechanisms of Nitrile-Based Electrolyte in Advanced Battery Systems." PubMed.
-
Haregewoin, A. M., et al. (2016).[2] "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science.
-
Salem, N., et al. (2013). "Dinitrile-Based Electrolytes for High Voltage Lithium-Ion Batteries."[1][3][4][5] Journal of Power Sources.
-
Santa Cruz Biotechnology. "Perfluorosebaconitrile Product Data (CAS 2342-09-8)." SCBT.
-
Sigma-Aldrich. "Rise of Electrolyte Additives in Advancing Lithium ion Battery." Sigma-Aldrich Technical Articles.
Sources
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Electrolyte additives for lithium ion battery electrodes: progress and perspectives - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08045A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
How to incorporate Perfluorosebaconitrile into a standard battery electrolyte
Executive Summary
This guide details the methodology for utilizing Perfluorosebaconitrile (PFSN) (CAS: 2342-09-8) as a high-voltage electrolyte additive. Unlike standard hydrocarbon nitriles (e.g., succinonitrile), PFSN features a perfluorinated octyl backbone (
Target Applications:
-
High-Voltage Cathodes (>4.4V vs. Li/Li⁺): NMC811, LCO, Li-rich Mn-based.
-
Suppression of Aluminum current collector corrosion.
-
Flammability reduction in standard carbonate electrolytes.
Material Specifications & Handling
| Property | Specification | Notes |
| Chemical Name | Perfluorosebaconitrile (1,8-Dicyanoperfluorooctane) | Synonyms: Hexadecafluorosebaconitrile |
| CAS Number | 2342-09-8 | |
| Formula | MW: 452.09 g/mol | |
| Appearance | White to off-white crystalline solid or semi-solid | Verify melting point upon receipt (typically >30°C). |
| Purity Requirement | Impurities (esp. acidic HF) must be <50 ppm. | |
| Moisture Content | Critical: Nitriles can hydrolyze; strict drying required. | |
| Solubility Profile | Low in pure EC; High in EMC/DEC | Requires specific mixing order (See Section 3). |
Formulation Protocol
Safety Warning: Handle all materials within an Argon-filled glovebox (
Phase 1: Material Pre-treatment (Self-Validating Step)
Standard commercial PFSN may contain trace moisture.
-
Vacuum Drying: Place PFSN in a vacuum oven at 35°C for 12 hours.
-
Validation: Perform Karl Fischer (KF) titration. Target:
. -
Why: Water reacts with
to form HF, which degrades the nitrile functionality and corrodes the cathode.
-
Phase 2: Base Electrolyte Preparation
Prepare a standard control electrolyte before adding PFSN.
-
Solvent: Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (3:7 wt%).
-
Salt: 1.0 M
. -
Note: Do not use additives like VC or FEC yet; PFSN interactions should be isolated first.
Phase 3: PFSN Incorporation (The "Solubility Bridge" Method)
Due to the lipophobic nature of the perfluoro-chain, direct addition to high-viscosity EC can cause phase separation.
-
Dissolution Vector: Weigh the required amount of PFSN (Target: 0.5 wt% to 2.0 wt% ) into a separate vial.
-
Solvation: Add pure EMC (Ethyl Methyl Carbonate) to the PFSN vial at a 10:1 ratio (Solvent:Additive). Vortex until fully dissolved.
-
Visual Check: Solution must be clear and colorless. If cloudy, gently heat to 40°C.
-
-
Integration: Slowly pipette the PFSN/EMC concentrate into the bulk base electrolyte (
in EC/EMC) under magnetic stirring (500 rpm). -
Equilibration: Stir for 4 hours at room temperature.
Self-Validating Checkpoint: After 4 hours, stop stirring and let stand for 30 minutes. Shine a laser pointer through the vial (Tyndall effect).
-
Pass: Beam passes through clearly (True Solution).
-
Fail: Beam scatters (Colloidal/Emulsion)
Indicates phase separation. Do not proceed to cell testing.
Mechanism of Action
The following diagram illustrates how PFSN stabilizes the Cathode Electrolyte Interphase (CEI) compared to a standard electrolyte.
Figure 1: Mechanism of PFSN. The nitrile groups (-CN) anchor to the cathode surface metals, while the perfluorinated chain (
Experimental Validation Protocol
To confirm the efficacy of PFSN, perform the following electrochemical tests.
Experiment A: Linear Sweep Voltammetry (LSV)
Objective: Determine the oxidative stability window.
-
Working Electrode: Platinum (Pt) disk or Al foil.
-
Scan Rate: 0.1 mV/s or 1.0 mV/s.
-
Range: OCV to 6.0 V vs.
. -
Success Criteria: The onset of oxidation current (
) should shift from ~4.5V (Base) to >5.2V (with PFSN).
Experiment B: Al Corrosion Suppression
Objective: Verify if PFSN protects the current collector.
-
Setup: Li/Al half-cell.
-
Protocol: Hold potential at 4.5V, 4.8V, and 5.0V for 10 hours each (Chronoamperometry).
-
Analysis: Monitor leakage current. PFSN formulations should show significantly lower leakage current due to
or passivation.
Experiment C: Full Cell Cycling (NMC811 / Graphite)
-
Voltage Range: 2.8V – 4.5V (Aggressive high-voltage cutoff).
-
C-Rate: 0.5C Charge / 1.0C Discharge.
-
Data Output: Plot Capacity Retention vs. Cycle Number.
-
Expectation: Control electrolyte will degrade rapidly after 100 cycles; PFSN cells should retain >80% capacity for >300 cycles.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Initial Impedance | Thick CEI formation due to overdose. | Reduce PFSN concentration (e.g., from 2.0% to 0.5%). |
| Electrolyte Discoloration (Yellow) | Hydrolysis of Nitrile (Moisture contamination). | Re-dry PFSN; check Glovebox atmosphere; add molecular sieves. |
| Phase Separation | Incompatibility with high EC content. | Increase EMC/DEC ratio or pre-dissolve PFSN in EMC (See Phase 3). |
References
-
Zhang, H., et al. (2016). The effectiveness of electrolyte additives in fluorinated electrolytes for high voltage Li[Ni0.4Mn0.4Co0.2]O2/graphite pouch Li-ion cells. Journal of Power Sources, 330, 175–185.[3] Retrieved from [Link]
- Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science. (General reference on Nitrile mechanism).
Sources
- 1. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08045A [pubs.rsc.org]
- 2. Frontiers | A Micelle Electrolyte Enabled by Fluorinated Ether Additives for Polysulfide Suppression and Li Metal Stabilization in Li-S Battery [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
Application of Perfluorosebaconitrile in lithium-sulfur (Li-S) batteries
Executive Summary
This application note details the protocol for utilizing Perfluorosebaconitrile (PFSN) (
Scientific Rationale & Mechanism
The incorporation of Perfluorosebaconitrile addresses two critical failure modes in Li-S batteries: the Polysulfide Shuttle Effect and Anode Corrosion .
The Fluorinated-Nitrile Synergism
Unlike standard hydrocarbon additives, PFSN combines the high anodic stability of nitriles with the chemical inertness of perfluorocarbons.
-
Polysulfide Repulsion (The "Fluorine Wall"): The long perfluorinated chain lowers the solubility of high-order polysulfides (
) in the immediate vicinity of the cathode, forcing a quasi-solid-state conversion and reducing active material loss. -
SEI/CEI Modification: The nitrile groups participate in the solvation shell of
, promoting the formation of a Nitrogen-doped, LiF-rich Solid Electrolyte Interphase (SEI) on the lithium anode. This layer is mechanically robust and suppresses dendritic growth.
Mechanism Visualization
Figure 1: Mechanistic pathway of Perfluorosebaconitrile in Li-S cells. The additive acts bifunctionally to stabilize both electrode interfaces.
Materials & Equipment
| Component | Specification | Role |
| Active Additive | Perfluorosebaconitrile (CAS 2342-09-8) , >98% purity | SEI/CEI modifier |
| Solvent A | 1,3-Dioxolane (DOL), Anhydrous | Polymerization inhibitor, SEI former |
| Solvent B | 1,2-Dimethoxyethane (DME), Anhydrous | High polysulfide solubility solvent |
| Lithium Salt | LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide) | Main charge carrier |
| Co-Solvent (Optional) | 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) | Diluent for localized high concentration effect |
| Cathode | Sulfur/Carbon Composite (60-70% S loading) | Active material |
Experimental Protocol
Phase 1: Electrolyte Formulation
Critical Note: Perfluorosebaconitrile is a liquid (BP ~147°C) but may have limited miscibility with pure ether. A stepwise dissolution process is required.
-
Base Electrolyte Preparation:
-
In an Argon-filled glovebox (
ppm, ppm), dissolve 1.0 M LiTFSI in a mixture of DOL:DME (1:1 v/v). -
Add 1.0 wt%
as a baseline passivation agent. -
Stir magnetically at 500 RPM for 4 hours until clear.
-
-
PFSN Doping:
-
Standard Concentration: Add 2.0 wt% Perfluorosebaconitrile to the base electrolyte.
-
High-Voltage Concentration: For tests >2.8V, increase to 5.0 wt%.
-
Mixing: Stir at room temperature for 6 hours. If phase separation occurs (cloudiness), add 10% (v/v) TTE (fluorinated ether) to act as a bridging solvent.
-
Phase 2: Cell Assembly (CR2032 Coin Cell)
-
Cathode Preparation: Punch S/C composite electrodes (12 mm diameter). Dry in vacuum oven at 60°C for 12 hours.
-
Anode Preparation: Punch Li metal discs (14 mm or 15.6 mm). Polish surface to remove native oxide/nitride layer.
-
Separator: Use Celgard 2400 (PP) or 2500 (PP/PE/PP).
-
Optimization: Pre-soak the separator in the PFSN-containing electrolyte for 30 minutes to ensure fluorinated wetting.
-
-
Stacking Sequence:
-
Positive Case -> Cathode -> Separator -> Electrolyte (
) -> Li Anode -> Spacer -> Spring -> Negative Case.
-
-
Crimping: Crimp at 1000 psi. Rest cell for 6 hours before testing to allow electrolyte permeation.
Phase 3: Electrochemical Testing Workflow
Figure 2: Standardized testing workflow for PFSN-enhanced Li-S cells.
Data Interpretation & Expected Results
When analyzing the data generated from the above protocol, look for the following markers of success:
| Metric | Control (DOL/DME) | With PFSN Additive | Interpretation |
| First Cycle CE | ~90-92% | >95% | PFSN reduces irreversible polysulfide loss during initial formation. |
| R_ct (Impedance) | Increases rapidly over cycles | Stable / Slight Decrease | Formation of a conductive, thin LiF-rich SEI driven by the fluorinated chain. |
| CV Peak Separation | Wide ( | Narrow ( | Improved kinetics; the nitrile group assists in Li+ desolvation. |
| Self-Discharge | High (drop in OCV over 24h) | Minimal | The hydrophobic "fluorine wall" prevents polysulfides from migrating to the anode during rest. |
Safety & Handling
-
Perfluorosebaconitrile: Treat as a fluorinated organic. Avoid inhalation. In case of fire, it may release HF (Hydrogen Fluoride) and NOx.
-
Waste Disposal: Do not mix with standard organic solvents. Dispose of in dedicated "Halogenated Organic Waste" streams.
References
-
Fluorinated Ether Additives: "Partially Fluorinated Ether as an Electrolyte Additive to Modify Electrode Surface and Suppress Dissolution of Polysulfides in Li-S Batteries."[1] ResearchGate.[2][3]
-
Nitrile-Based Solvation: "Improved performance of lithium–sulfur battery with fluorinated electrolyte." ResearchGate.[2][3]
-
Chemical Properties: "Perfluorosebaconitrile | CAS 2342-09-8." Santa Cruz Biotechnology.[4]
-
Micelle Electrolyte Mechanism: "A Micelle Electrolyte Enabled by Fluorinated Ether Additives for Polysulfide Suppression." Frontiers in Energy Research.
Sources
Perfluorosebaconitrile as a building block for novel fluoropolymers
Topic: Perfluorosebaconitrile as a Building Block for Novel Fluoropolymers Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Materials Engineers in Drug Development/Medical Devices.
Part 1: Executive Summary & Technical Rationale
Perfluorosebaconitrile (PFSN) (
-
Flexibility & Low
: The extended perfluoroalkyl chain imparts superior elastomeric properties and low-temperature flexibility to the resulting polymer network, addressing a common brittleness failure mode in high-performance fluoropolymers. -
Chemical Inertness: The fully fluorinated backbone provides exceptional resistance to aggressive solvents, oxidative stress, and biological degradation, making it an ideal candidate for biomedical device coatings and pharmaceutical processing seals (FFKM).
This guide details the utilization of PFSN as a primary building block for Poly(tetrazole-perfluoroalkylene) elastomers via click chemistry (thermal [3+2] cycloaddition) and as a curing agent for triazine-based networks.
Part 2: Chemical Mechanism & Logic
The utility of PFSN relies on the reactivity of its nitrile groups. Two primary pathways are utilized in novel fluoropolymer synthesis:
-
Tetrazole Formation (Step-Growth Polymerization): Reaction with bis-azides yields poly(tetrazoles). This is a "click" type reaction that proceeds without catalysts, releasing no volatile byproducts, ensuring a void-free material suitable for high-pressure environments.
-
Triazine Trimerization (Cross-linking): Under catalytic conditions (e.g., ammonia or Lewis acids), three nitrile groups cyclotrimerize to form a thermally stable 1,3,5-triazine ring. PFSN acts as a chain extender and cross-linker, creating a 3D network with decomposition temperatures exceeding 300°C.
Visualizing the Chemical Pathway
Caption: Divergent synthesis pathways for PFSN: Linear elastomeric polymerization via diazides (top) vs. rigid thermoset networking via trimerization (bottom).
Part 3: Detailed Experimental Protocol
Protocol A: Synthesis of Perfluorinated Poly(tetrazole) Elastomers
Application: Flexible, chemically resistant coatings for medical implants or drug delivery tubing.
Safety Warning: Organic azides can be shock-sensitive. Perfluoronitriles are irritants. Perform all reactions behind a blast shield in a fume hood.
Materials:
-
Monomer A: Perfluorosebaconitrile (PFSN), >96% purity (distilled).
-
Monomer B: 1,6-Diazidohexane (or fluorinated diazide for higher thermal stability).
-
Solvent: Hexafluorobenzene (HFB) or neat (solvent-free melt polymerization).
-
Vessel: High-pressure stainless steel autoclave or heavy-walled glass ampoule (for small scale).
Step-by-Step Methodology:
-
Stoichiometric Mixing:
-
Weigh equimolar amounts of PFSN (10 mmol, ~4.52 g) and 1,6-Diazidohexane (10 mmol, ~1.68 g).
-
Note: Exact stoichiometry is critical for high molecular weight in step-growth polymerization.
-
If using solvent: Dissolve both in 10 mL Hexafluorobenzene. If neat: Mix liquids intimately at room temperature.
-
-
Degassing:
-
Transfer the mixture to the reaction vessel.
-
Perform three Freeze-Pump-Thaw cycles to remove oxygen and moisture, which can inhibit high-temperature curing or oxidize the azide.
-
Seal the vessel under vacuum or inert argon atmosphere.
-
-
Thermal Polymerization (Curing):
-
Stage 1 (Pre-polymerization): Heat to 100°C for 4 hours . This initiates the cycloaddition slowly, preventing runaway exotherms.
-
Stage 2 (Solidification): Ramp temperature to 150°C and hold for 24 hours . The mixture will transition from liquid to a rubbery solid.
-
Stage 3 (Post-Cure): (Optional for max strength) Heat to 170°C for 12 hours to ensure 100% conversion of nitrile groups.
-
-
Purification:
-
The resulting polymer is often insoluble in common solvents. To remove unreacted monomers, swell the polymer in diethyl ether or acetone for 24 hours, then dry under vacuum at 80°C.
-
-
Characterization:
-
FTIR: Look for the disappearance of the Nitrile peak (
) and Azide peak ( ). Appearance of Tetrazole ring bands ( ). -
DSC: Measure
. Expected range: -30°C to -10°C depending on the diazide linker.
-
Protocol B: Triazine Cross-linking of Fluoropolymer Resins
Application: Manufacturing High-Performance Seals (FFKM) for API Synthesis Reactors.
-
Compounding:
-
Blend a commercial perfluoroelastomer gum (containing nitrile cure sites) with 1.5 - 3.0 phr (parts per hundred rubber) of PFSN.
-
Add 0.5 phr of tetraphenyltin or ammonia-generating catalyst.
-
-
Molding:
-
Press cure at 190°C for 20 minutes at 10 MPa.
-
-
Post-Cure:
-
Step-oven post-cure in air: Ramp to 250°C over 6 hours, hold for 16 hours. This drives the trimerization of PFSN with the polymer backbone nitriles, forming the triazine cross-links.
-
Part 4: Data Presentation & Analysis
Table 1: Comparative Properties of Nitrile-Based Fluoropolymer Networks
| Property | PFSN-Tetrazole Elastomer | Conventional Perfluoroelastomer (FFKM) |
| Cross-link Chemistry | Tetrazole (C-N heterocyclic) | Triazine or Peroxide |
| Thermal Limit (Continuous) | ~250°C | ~300°C+ |
| Glass Transition ( | Lower (Improved Flexibility) | Higher (Stiffer) |
| Solvent Resistance | Excellent (Polar & Non-polar) | Excellent |
| Byproducts | None (Atom efficient) | HF or volatile organics (depending on cure) |
| Biocompatibility | High (Inert backbone) | High |
Experimental Workflow Diagram
Caption: Step-growth polymerization workflow for PFSN-based elastomers ensuring void-free, high-purity materials.
Part 5: References
-
Synthesis and Characterization of Perfluoroalkyl Heterocyclic Elastomers. Source: Defense Technical Information Center (DTIC). URL:[Link]
-
Tetrazole Polymers (US Patent 3386968A). Source: Google Patents. URL:
-
Fluoropolymers: Origin, Production, and Industrial Applications. Source: ResearchGate.[1][3] URL:[Link]
Sources
Experimental protocols for testing the electrochemical performance of Perfluorosebaconitrile
Application Note: Electrochemical Characterization of Perfluorosebaconitrile (PFSN) as a High-Voltage Electrolyte Additive
) in Lithium-Ion BatteriesExecutive Summary & Rationale
Perfluorosebaconitrile (PFSN) represents a class of dual-functional electrolyte additives designed for high-voltage Lithium-Ion Batteries (LIBs). Structurally, it combines a perfluorinated octyl backbone (
-
The Nitrile Function: Nitrile groups possess high polarity and lone electron pairs on the nitrogen atom, allowing them to coordinate with transition metal ions (e.g.,
, ) on the cathode surface.[1] This suppresses metal dissolution and stabilizes the Cathode Electrolyte Interphase (CEI). -
The Perfluoro Backbone: Unlike aliphatic nitriles (e.g., succinonitrile), the perfluorinated chain lowers the Highest Occupied Molecular Orbital (HOMO) energy, significantly increasing anodic stability (often
vs. ). It also imparts flame retardancy and reduces wettability issues in high-Ni cathodes.
This guide details the protocols to validate these properties, focusing on solubility limits, electrochemical stability windows (ESW), and interfacial impedance evolution.
Safety & Material Handling
WARNING: Perfluorinated nitriles can release Hydrogen Fluoride (HF) and toxic cyanides upon thermal decomposition or hydrolysis.
-
Moisture Control: PFSN must be stored and handled in an Argon-filled glovebox (
, ). -
Hydrolysis Risk: Avoid direct contact with aqueous acids. In case of spill, neutralize with calcium gluconate gel (skin) or calcium carbonate (surfaces).
-
Thermal Limits: Do not heat electrolyte solutions containing PFSN above
outside of sealed, pressure-rated vessels.
Experimental Workflow
The following diagram outlines the logical progression of testing, from formulation to post-mortem analysis.
Figure 1: Sequential workflow for validating Perfluorosebaconitrile performance.
Protocol 1: Electrolyte Formulation & Solubility
Perfluorinated chains are lipophobic and hydrophobic, often leading to miscibility gaps in standard carbonate solvents (EC/EMC).
Objective: Determine the saturation limit and optimal concentration (typically 0.5 wt% to 2.0 wt%).
Materials:
-
Base Electrolyte: 1.0 M
in EC:EMC (3:7 vol%). -
PFSN: Purity
.
Procedure:
-
Stepwise Addition: Add PFSN in 0.1 wt% increments to 10 mL of base electrolyte.
-
Mixing: Stir magnetically at
for 4 hours. -
Visual Inspection: Check for phase separation, turbidity, or precipitation.
-
Conductivity Check: Measure ionic conductivity using a conductivity probe. A drop in conductivity
indicates excessive viscosity or ion-pairing interference.
Success Criteria: A clear, homogeneous solution at room temperature. If phase separation occurs, consider adding a fluorinated co-solvent like Fluoroethylene Carbonate (FEC) or 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) to act as a compatibilizer.
Protocol 2: Electrochemical Stability Window (LSV)
Objective: Quantify the anodic stability limit (oxidation potential).
Setup:
-
Working Electrode (WE): Platinum disk (inert) or Carbon-coated Aluminum foil (practical cathode current collector).
-
Counter/Reference Electrode (CE/RE): Lithium metal foil.
-
Scan Rate:
to minimize capacitive current.
Procedure:
-
Assemble 2032 coin cells or a 3-electrode Swagelok cell.
-
Rest cell for 6 hours to ensure wetting (OCV stability).
-
Perform Linear Sweep Voltammetry (LSV) from OCV to
vs. .
Data Analysis:
The "breakdown voltage" is defined as the potential where current density exceeds
| Electrolyte | Breakdown Voltage (V vs Li/Li+) | Interpretation |
| Baseline (1M LiPF6) | ~4.8 V | Solvent oxidation (EC/EMC) |
| + 1% Aliphatic Nitrile | ~4.5 - 4.7 V | Nitrile oxidation (often lower than solvent) |
| + 1% PFSN | > 5.2 V (Target) | Perfluoro-chain shields the nitrile, enhancing stability |
Protocol 3: Cathode Passivation Mechanism (CEI Formation)
Objective: Verify that PFSN preferentially adsorbs/oxidizes on the cathode to form a protective layer.
Hypothesis: The nitrile groups coordinate with surface transition metals, while the perfluorinated tail repels solvent molecules, preventing parasitic oxidation.
Figure 2: Mechanism of CEI formation by PFSN on high-voltage cathodes.
Experimental Validation (Cyclic Voltammetry):
-
Cell: Li || NMC811 (High Nickel Cathode).
-
Voltage Range:
. -
Cycles: 3 cycles at
. -
Observation: Look for a small, irreversible oxidation peak on the first anodic scan (charging) around
. This indicates the sacrificial formation of the CEI. Subsequent cycles should show lower leakage current at high voltage compared to the baseline.
Protocol 4: Full Cell Cycling & Impedance Analysis
Objective: Evaluate long-term cycle life and impedance growth.
Cell Configuration:
-
Cathode: NMC811 (
loading). -
Anode: Graphite (
loading). -
N/P Ratio: 1.1 (10% excess anode capacity).
Cycling Protocol:
-
Formation: 2 cycles at C/10 (
), . -
Aging: Store at
(fully charged) for 24 hours to check voltage drop (Self-discharge test). -
Cycling: 200 cycles at 1C charge / 1C discharge.
EIS Protocol (Electrochemical Impedance Spectroscopy): Perform EIS at 50% SOC (State of Charge) every 50 cycles.
-
Frequency Range:
to . -
Amplitude:
.
Data Output Table (Template):
| Metric | Baseline Electrolyte | Baseline + 1% PFSN | Success Indicator |
| Capacity Retention (200 cyc) | 82% | > 90% | Improved stability |
| Avg. Coulombic Efficiency | 99.5% | > 99.8% | Reduced parasitic reactions |
| R_sei (Interface Resistance) | Increases rapidly | Stable / Slow increase | Robust SEI/CEI |
| R_ct (Charge Transfer) | High increase (>100 Ohm) | Moderate increase | Surface protection without blocking Li+ |
References
-
Zhang, H., et al. (2022). "Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 Cathode." The Journal of Physical Chemistry Letters. Link
-
Haregewoin, A. M., et al. (2016). "Electrolytes and Additives for High Voltage Lithium Ion Batteries: A Review." Energy & Environmental Science. Link
-
Profatilova, I., et al. (2013). "Enhanced thermal stability of the lithiated graphite anode in the presence of nitrile-based electrolyte additives." Journal of Power Sources. Link
-
Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. Link
-
He, M., et al. (2019). "Fluorinated Electrolytes for 5-V Li-Ion Chemistry: Probing the Interphase." ACS Energy Letters. Link
Sources
In-situ characterization techniques for studying Perfluorosebaconitrile's effect on battery interfaces
Application Note: AN-BAT-2026-PFSN
Executive Summary & Mechanistic Rationale
Perfluorosebaconitrile (PFSN,
The Mechanistic Hypothesis:
-
Nitrile Coordination: The terminal
groups possess lone pair electrons that coordinate with transition metal (TM) ions on the cathode surface, suppressing TM dissolution and catalytic electrolyte decomposition. -
Anodic Decomposition: Upon oxidation (>4.3V vs Li/Li+), the perfluorinated chain decomposes to form a thin, dense, LiF-rich passivation layer that blocks electron tunneling while permitting
diffusion.[2]
To validate these mechanisms without improving artifacts from air exposure, in-situ (operando) characterization is mandatory.[1][2] This guide details the protocols for Operando FTIR, DEMS, and EQCM-D to track PFSN activity in real-time.[1]
Protocol A: Operando FTIR Spectroscopy (Surface Chemistry)[2]
Objective: To monitor the consumption of PFSN and the evolution of the nitrile bond during the first formation cycle.
Experimental Setup
-
Cell Type: In-situ Spectro-electrochemical Cell (ATR-mode) with a silicon or diamond internal reflection element (IRE).[1][2]
-
Working Electrode: Thin-film
(NMC811) coated directly on the IRE or a gold mesh pressed against the IRE.[2] -
Electrolyte: 1.0 M
in EC/EMC (3:7 wt%) + 1.0 wt% PFSN .
Workflow & Causality
-
Background Collection: Collect background spectra of the dry cell and the pristine electrolyte before polarization.
-
Why: The
stretch is distinct but weak; accurate background subtraction is critical to see the "negative" peak (consumption) and "positive" peak (new species).[2]
-
-
OCV Monitoring (2 hours): Monitor spectra at Open Circuit Voltage.
-
Potentiodynamic Scan: Cycle from OCV to 4.6V at a slow scan rate (0.1 mV/s).
-
Why: Fast scanning lags the spectral acquisition. Slow scanning ensures the spectroscopic data correlates exactly with the voltage plateau.
-
Key Spectral Markers (Validation Criteria)
| Wavenumber ( | Assignment | Expected Trend (In-Situ) | Mechanistic Implication |
| 2250 - 2260 | Free | Intensity decreases > 4.2V | Consumption of additive via oxidation. |
| 2230 - 2240 | Coordinated | Peak emergence at OCV | Surface passivation via lone-pair donation.[1][2] |
| 1800 - 1820 | Polycarbonates ( | Intensity suppressed vs. Control | PFSN prevents solvent oxidation (EC breakdown).[1][2] |
| 1000 - 1100 | Broadening / Intensity increase | Formation of F-rich polymeric species in CEI.[1][2] |
Protocol B: Differential Electrochemical Mass Spectrometry (DEMS)
Objective: To quantify gas evolution and distinguish between benign additive decomposition and parasitic solvent breakdown.
Experimental Setup
-
System: Custom Swagelok-type DEMS cell connected to a quadrupole mass spectrometer (QMS).[1][2]
-
Flow: Continuous flow of He carrier gas (1 mL/min) through the cell headspace.
-
Separator: Glass fiber (Whatman GF/D) to ensure rapid gas diffusion.[1][2]
Workflow
-
Purge: Flush cell with He for 2 hours until
(m/z 28) and (m/z 32) signals hit baseline. -
Formation Cycle: Charge to 4.8V at C/10.
-
Signal Correlation: Monitor m/z channels 44 (
), 85 ( ), and specific fragments for PFSN breakdown (e.g., at m/z 69).
Data Interpretation
-
Scenario A (Success): Low
evolution compared to the baseline electrolyte.[2]-
Reasoning: PFSN oxidizes sacrificially to form a film, preventing the continuous oxidation of EC/EMC which releases massive amounts of
.
-
-
Scenario B (Failure): High evolution of
or HF-related fragments.[1][2]-
Reasoning: Indicates PFSN is destabilizing the
salt rather than protecting the surface.
-
Protocol C: Electrochemical Quartz Crystal Microbalance (EQCM-D)
Objective: To measure the mass and viscoelastic properties of the formed interphase (SEI/CEI) in real-time.
Experimental Setup
-
Sensor: 5 MHz AT-cut quartz crystal coated with Carbon/Active Material.[1][2]
-
Parameter: Measure frequency shift (
) and dissipation shift ( ).
Workflow
-
Sauerbrey Analysis: Calculate mass change (
) using the Sauerbrey equation: (Where is the harmonic number and is the sensitivity constant). -
mpe Calculation: Plot Mass Change (
) vs. Accumulated Charge ( ). The slope gives the Mass Per Electron (mpe) in g/mol .
Validation Logic
-
LiF Formation: If mpe
26 g/mol , the layer is predominantly LiF (inorganic, rigid, ).[2] -
Polymerization: If mpe > 100 g/mol
, the layer is organic/polymeric (soft, increases).[2] -
PFSN Target: We expect a hybrid mpe (40-80 g/mol
) , indicating a composite of heavy perfluorinated fragments and inorganic LiF.[1][2]
Mechanistic Visualization (Graphviz)[2]
The following diagram illustrates the validated workflow for characterizing PFSN, linking the technique to the specific mechanistic insight.
Caption: Integrated workflow linking in-situ techniques (Red) to specific PFSN spectral/physical markers (Yellow) and confirming the dual stabilization mechanism (Green).
Summary of Expected Data
| Metric | Baseline Electrolyte (1M LiPF6) | With PFSN Additive (1.0 wt%) |
| Oxidation Onset | ~4.3 V vs Li/Li+ | ~4.5 V vs Li/Li+ (Solvent protected) |
| CEI Thickness | Thick, non-uniform (>10 nm) | Thin, dense (<5 nm) |
| Gas Evolution | High | Low |
| Capacity Retention | 80% at Cycle 200 | >90% at Cycle 200 |
References
-
Chemical Identity: Perfluorosebaconitrile (CAS 2342-09-8).[1][2][3][4] PubChem Compound Summary. National Center for Biotechnology Information.[1][2] [Link]
-
Nitrile Mechanism: Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 Cathode. J. Phys. Chem. Lett. 2022.[1][5] [Link][2]
-
In-Situ FTIR Methodology: In-operando FTIR spectroscopy for composite electrodes of lithium-ion batteries. Electrochemistry, 2015. [Link]
-
Fluorinated Additives: Electrochemical stability window of the composite polymer electrolyte membrane. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Optimizing the concentration of Perfluorosebaconitrile for improved battery cycle life
Subject: Optimization of Perfluorosebaconitrile (PFSN) Concentration for High-Voltage Li-ion Batteries Ticket ID: #PFSN-OPT-2024 Support Tier: Level 3 (Senior Application Scientist) Applicable Chemistries: NCM811, NCM90, LCO (High Voltage), Li-Metal
Introduction: The PFSN Paradox
Welcome to the Advanced Electrolyte Support Center. You are likely integrating Perfluorosebaconitrile (PFSN) to solve a specific problem: transition metal dissolution and electrolyte oxidation at high voltages (>4.4V).
PFSN (
However, PFSN presents a classic optimization paradox:
-
Too Low (<0.5 wt%): Insufficient surface coverage; metal dissolution continues.
-
Too High (>2.0 wt%): The passivation layer becomes too thick (high impedance), and the additive may reach its solubility limit, causing precipitation.
This guide addresses the specific troubleshooting scenarios you will encounter during concentration tuning.
Phase 1: Solubility & Formulation Troubleshooting
Issue: "I added 2.0 wt% PFSN to my EC/EMC baseline, and the solution is cloudy or separating."
Diagnosis: PFSN is a long-chain perfluorinated compound. Unlike non-fluorinated sebaconitrile, PFSN is highly non-polar and "fluorophilic." It has limited solubility in highly polar solvents like Ethylene Carbonate (EC).
Corrective Protocol:
Do not heat the electrolyte above 50°C to force solubility; this will degrade the
-
The "Bridge" Solvent: Dissolve PFSN in your linear carbonate (EMC or DMC) first. Linear carbonates have lower polarity and better compatibility with the fluorinated chain.
-
Concentration Step-Down: If you require >1.5 wt%, you may need a fluorinated co-solvent (e.g., Fluoroethylene Carbonate - FEC) to act as a solubilizing agent.
-
Visual Check: The final electrolyte must be crystal clear. Any turbidity indicates micro-emulsion formation, which will lead to uneven SEI/CEI deposition.
Data Table 1: Solubility Limits (at 25°C)
| Base Electrolyte | Max Soluble PFSN (wt%) | Notes |
| EC:EMC (3:7) | ~1.2% | Standard baseline. |
| EC:DMC (3:7) | ~1.5% | DMC is a better solvent for PFSN. |
| EC:EMC + 5% FEC | > 2.5% | FEC acts as a compatibilizer. |
Phase 2: Electrochemical Optimization (Cycle Life vs. Impedance)
Issue: "Cycle life improved significantly, but the initial discharge capacity dropped, and rate capability is poor."
Diagnosis:
You have overdosed the additive. While the Cathode Electrolyte Interphase (CEI) is robust, it is too thick, increasing the Charge Transfer Resistance (
The Optimization Workflow: You must find the "Critical Micelle Concentration" equivalent for surface saturation—the point where the cathode is protected without adding bulk resistance.
Experimental Workflow: Impedance-Controlled Tuning
Figure 1: Logic flow for determining the optimal PFSN concentration based on impedance feedback.
Protocol:
-
Run EIS (Electrochemical Impedance Spectroscopy) after formation cycles (typically 2 cycles at C/10).
-
Measure
(Charge Transfer Resistance): This corresponds to the semi-circle in the Nyquist plot. -
Target: The
of the PFSN cell should be no more than 30-50% higher than the baseline cell. If increases by >100%, the concentration is too high.
Phase 3: Mechanism Validation (Post-Mortem)
Issue: "How do I confirm PFSN is actually working on the cathode and not just decomposing on the anode?"
Diagnosis: PFSN is designed to oxidize preferentially on the cathode to form the CEI. If it reduces on the anode (graphite), it may interfere with the standard SEI formed by EC.
The Mechanism:
The nitrile nitrogen possesses a lone pair of electrons that coordinates with transition metals (TM) like
Figure 2: Mechanistic pathway of PFSN stabilizing the cathode interface.
Validation Protocol (XPS Analysis): To confirm efficacy, perform X-ray Photoelectron Spectroscopy (XPS) on the harvested cathode.
-
Look for: A distinct N1s peak at ~399.8 eV (indicating
coordination with metal) and F1s peaks corresponding to (organic fluorine) rather than just LiF (inorganic fluorine). -
Absence of Metal Dissolution: Analyze the anode surface. In a failing cell, you will find Ni or Mn deposited on the graphite anode. An optimized PFSN cell will show significantly reduced transition metal content on the anode.
Frequently Asked Questions (FAQs)
Q: Can I use PFSN with Silicon-Graphite anodes? A: Proceed with caution. Nitriles can sometimes react with lithiated silicon. If you observe poor coulombic efficiency in the first cycle, the PFSN might be competing with FEC for SEI formation on the silicon. Reduce PFSN concentration to <1.0 wt%.
Q: What is the voltage window stability? A: Fluorinated nitriles generally extend the oxidative stability window up to 5.5V vs Li/Li+ . However, the protective decomposition (polymerization) usually initiates around 4.3V - 4.5V.
Q: Why does my electrolyte turn yellow after storage? A: Slight yellowing is normal and indicates complexation with trace impurities or initial oligomerization. If it turns dark brown or forms a precipitate, the PFSN has likely reacted with moisture (hydrolysis of nitrile to amide). Ensure water content is <10 ppm.
References
-
Mechanism of Nitrile Additives
- Title: Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich c
- Source: Chemical Science (RSC), 2025.
-
URL:[Link]
-
Fluorinated Electrolyte Properties
-
Nitrile Concentration Optimization
-
Fluorinated Nitriles in High Voltage
Sources
- 1. WO2007042471A1 - Fluorinated additives for lithium ion batteries - Google Patents [patents.google.com]
- 2. xray.greyb.com [xray.greyb.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08045A [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Preventing gas generation in lithium-ion cells containing nitrile additives
Current Status: Online | Tier: 3 (Advanced Engineering) Topic: Mitigation of Gas Generation in Nitrile-Containing Li-Ion Cells
Welcome to the NASSH Technical Center
You have accessed this guide because your high-voltage lithium-ion cells—likely stabilized with Succinonitrile (SN) or Adiponitrile (ADN)—are exhibiting unexpected swelling or gassing.
Nitriles are potent anodic protectors for high-voltage cathodes (4.4V+), acting by complexing with transition metals to prevent solvent oxidation. However, they possess a critical weakness: electrochemical instability at the anode interface and high sensitivity to hydrolysis .
This guide provides the diagnostic logic, chemical mechanisms, and corrective protocols to stabilize your system.
Module 1: Diagnostic Triage
Ticket #001: When is the gas occurring?
Before applying a fix, we must identify the reaction pathway based on the timing of the failure.
| Observation Phase | Gas Composition (Typical) | Root Cause Probability |
| During Formation (First Charge) | Anodic Incompatibility. The nitrile reduced on the graphite/Si anode before the SEI formed. | |
| High-Temp Storage (60°C) | Cathodic Oxidation. The nitrile layer failed to block solvent oxidation, or the nitrile itself oxidized due to lattice oxygen release. | |
| Post-Injection / Pre-Cycling | Hydrolysis. Moisture contamination reacted with the -CN group. |
Module 2: The Mechanism of Failure
Why do Nitriles Gas?
The primary failure mode in nitrile-containing cells is Competitive Reduction .
-
The Goal: You want the Ethylene Carbonate (EC) or Vinylene Carbonate (VC) to reduce on the anode first ($ \approx 0.8V $ vs
) to form a stable Solid Electrolyte Interphase (SEI). -
The Reality: Nitriles often have lower Lowest Unoccupied Molecular Orbital (LUMO) energy levels than pure alkyl carbonates, meaning they are prone to reducing on the anode during SEI formation.
-
The Consequence: Instead of forming a polymer film, the nitrile decomposes into gaseous byproducts (alkanes/alkenes) and forms a high-impedance, non-passivating layer.
Visualizing the Stabilization Pathway
The following diagram illustrates the "Sacrificial Hierarchy" required to prevent gassing.
Figure 1: The "Sacrificial Hierarchy." VC must reduce to form the SEI before SN reaches the anode surface. If VC is absent or insufficient, SN reduces directly, causing gas.
Module 3: Troubleshooting Protocols
Protocol A: The "Synergistic Shield" (Anode Passivation)
Issue: Cell swells during the first 5 cycles. Mechanism: Succinonitrile is reducing on the anode. Solution: Introduce a high-potential film-former (VC or FEC) to passivate the anode before the nitrile reacts.
Step-by-Step Implementation:
-
Baseline Electrolyte: 1.0M
in EC/EMC (3:7). -
Add Primary Passivator: Add 2.0 wt% Vinylene Carbonate (VC) .
-
Note: If using Silicon anodes, substitute VC with 5.0 wt% Fluoroethylene Carbonate (FEC) .
-
-
Add Nitrile: Add 1.0 - 2.0 wt% Succinonitrile (SN) .
-
Warning: Do not exceed 3% SN without increasing the VC content, as the SEI must be thick enough to block the higher concentration of nitrile.
-
-
Formation Cycle Adjustment:
-
Perform the first charge at a low C-rate (0.05C or 0.1C) up to 3.5V. This allows the VC/FEC to decompose neatly and form a dense SEI.
-
Validation: Check
curves.[1] You should see the VC reduction peak (~2.8V cell voltage) before any other major peaks.
-
Protocol B: Hydrolysis Control (Moisture Scavenging)
Issue: Gas generation immediately after filling or during high-temp storage.
Mechanism: Nitriles hydrolyze in the presence of water to form amides and release gas.
Step-by-Step Implementation:
-
Electrolyte Drying: Ensure base solvent water content is < 10 ppm (Karl Fischer titration).
-
Cathode Drying: Dry cathodes at 120°C under vacuum for >12 hours. Lattice water is a major killer of nitriles.
-
Scavenger Addition: Add 0.5 wt% Hexamethyldisilazane (HMDS) or similar silane-based scavengers. These react with trace water preferentially over the nitrile.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Adiponitrile (ADN) instead of Succinonitrile (SN)? A: Yes. ADN has a longer alkyl chain, which generally results in lower viscosity and slightly better ionic conductivity than SN. However, the mechanism remains identical: ADN still requires a synergistic additive (VC/FEC) to prevent anodic gassing.
Q2: My cells are gassing at 4.5V despite using VC. Why? A: At 4.5V, you may be seeing oxidative decarboxylation of the VC-derived SEI or the solvent itself. While SN protects the cathode surface, it cannot stop the breakdown of an unstable SEI on the anode if it migrates.
-
Fix: Increase SN concentration slightly (to 2%) to ensure full cathode coverage, or add a sulfur-based additive like 1,3-Propane Sultone (PS) to reinforce the SEI against high-temp dissolution.
Q3: Why does the impedance increase when I add Nitriles?
A: Nitriles form a coordination complex with the transition metals on the cathode (
-
Mitigation: Keep Nitrile concentration
. If impedance is too high, blend with a lower viscosity solvent or reduce the nitrile loading to 1%.
Module 5: Troubleshooting Logic Flow
Use this flow to determine your next experimental step.
Figure 2: Diagnostic logic tree for gas mitigation.
References
-
Kim, G., et al. (2015). "The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries."[3] Journal of The Electrochemical Society.[3] (Demonstrates the necessity of VC synergy for SN stability).
-
Wang, D.Y., et al. (2014). "A Systematic Study of Electrolyte Additives in Li[Ni1/3Mn1/3Co1/3]O2 (NMC)/Graphite Pouch Cells."[3] Journal of The Electrochemical Society.[3] (Establishes gas measurement protocols and additive interactions).
-
Abu-Lebdeh, Y. & Davidson, I. (2009). "High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries." Journal of The Electrochemical Society.[3] (Foundational work on dinitrile stability windows).
-
Burns, J.C., et al. (2013). "Predicting Life of Lithium-Ion Batteries from High Precision Coulometry." Journal of The Electrochemical Society.[3] (Methodology for detecting parasitic reactions like nitrile decomposition).
Sources
Strategies to minimize the decomposition of nitrile additives during battery cycling
Topic: Strategies to Minimize the Decomposition of Nitrile Additives During Battery Cycling
Welcome to the Advanced Materials Support Portal
Status: Operational | Tier: Level 3 (Senior Scientist) Subject: Nitrile Additive Stabilization (Succinonitrile, Adiponitrile, Glutaronitrile) Ticket Context: User reports gas evolution, impedance growth, or rapid capacity fade when using nitrile-based additives in high-voltage (>4.3V) Li-ion configurations.[1]
Executive Summary
Nitrile additives (R-CN) are essential for stabilizing high-voltage cathodes (NCM811, LCO) by coordinating with transition metals and forming a protective Cathode Electrolyte Interphase (CEI).[1][2] However, their "Achilles' heel" is their low cathodic stability .[1][3] Without protection, nitriles reduce parasitically at the anode (graphite/Li-metal) before the solvent, leading to gas generation and cell failure.[1]
This guide details the "Shield and Sacrifice" strategy: using synergistic additives to passivate the anode, allowing the nitrile to function exclusively at the cathode.[1]
Module 1: Diagnostic Workflow
Is your nitrile decomposing? Use this logic flow to identify the failure mode.
Symptom A: The "Ballooning" Cell (Gas Generation)
-
Observation: Pouch cell swells significantly during formation or early cycling.[1]
-
Root Cause: Reductive decomposition.[1] The nitrile molecules migrated to the anode and were reduced before a stable Solid Electrolyte Interphase (SEI) could form.
-
Chemistry: Nitrile groups (-CN) are electrochemically active at low potentials (< 1.0 V vs Li/Li+), often generating H₂, CO₂, and alkene gases [1, 3].[1]
Symptom B: The "Silent Killer" (Impedance Rise)
-
Observation: No gas, but capacity drops rapidly, and internal resistance (DCR) spikes.[1] Electrolyte may turn yellow/brown.[1]
-
Root Cause: Oxidative polymerization.[1] The nitrile concentration is too high, leading to a thick, insulating polymer layer on the cathode surface [2].[1]
Visualizing the Degradation Mechanism
The following diagram illustrates the dual-threat nature of nitrile additives.
Figure 1: The bifurcation of nitrile fate. Without anodic protection, nitriles degrade at the anode.[1] With excessive concentration, they over-passivate the cathode.[1]
Module 2: Mitigation Strategies (The Fixes)
Strategy A: The Synergistic "Anode Shield" (Critical)
You cannot use nitriles (SN, ADN) alone in graphite-based cells.[1] You must pair them with an SEI-former that reduces at a higher potential than the nitrile.[1]
-
The Protocol: Add Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) .
-
The Mechanism: VC/FEC reduces at ~1.0V - 1.4V vs Li/Li+, forming a dense SEI layer.[1] Nitriles reduce at lower potentials.[1] The VC-derived SEI physically blocks nitrile molecules from reaching the anode surface, preventing their decomposition [4, 6].[1]
| Additive Combination | Anode Stability | Cathode Stability | Gas Generation | Recommendation |
| SN (2%) only | Poor (Reduces) | High | High | ⛔ DO NOT USE |
| SN (2%) + VC (1-2%) | High (VC Shield) | High | Low | ✅ Standard |
| ADN (1%) + FEC (2%) | High (FEC Shield) | Very High | Low | ✅ For Si-Anodes |
Strategy B: Concentration Tuning
Nitriles are potent.[1][2] "More is better" is a fallacy here.
-
Optimal Range: 0.5 wt% to 2.0 wt%.
-
The Ceiling: Above 3-4 wt%, the oxidative polymerization on the cathode becomes too thick, impeding Li+ diffusion.[1] This manifests as a yellow discoloration of the electrolyte post-cycling [2, 5].
Strategy C: Voltage Cut-off Management
While nitriles enable higher voltages, they are not infinite shields.[1]
-
Adiponitrile (ADN): Stable up to ~6.0V (vs Li/Li+) in isolation, but practical stability in a cell is lower due to crosstalk.[1]
-
Succinonitrile (SN): Effective up to 4.5V - 4.6V.
-
Action: If cycling >4.6V, switch from SN to ADN or Sebaconitrile, which possess wider electrochemical windows [6].[1]
Module 3: Experimental Validation Protocols
How do you prove the fix worked?
Protocol 1: Linear Sweep Voltammetry (LSV) for Oxidation Limits
Use this to determine if your nitrile concentration is causing parasitic oxidation currents.
-
Cell Setup: 3-electrode coin cell (Working: Pt or Al; Counter: Li; Ref: Li).
-
Electrolyte: Control (1M LiPF6 in EC/EMC) vs. Target (Control + Nitrile).
-
Scan: OCV to 6.0V at 0.1 mV/s.
-
Success Criteria: The Target electrolyte should show lower oxidation current than the Control in the 4.2V–5.0V range (indicating passivation), followed by a breakdown at a higher voltage than the Control.
Protocol 2: Symmetric Cell Testing (Anode Compatibility)
Use this to confirm the "Shield" (VC/FEC) is working.
-
Cell Setup: Graphite || Graphite (Lithiated).[4]
-
Procedure: Cycle at C/10.
-
Analysis: If the nitrile is decomposing, you will see "noisy" voltage profiles or rapid divergence in overpotential due to gas bubbles blinding the electrode surface.[1]
Visualizing the Optimization Workflow
Figure 2: Step-by-step optimization logic for nitrile additives.
Frequently Asked Questions (FAQ)
Q: Why does my electrolyte turn yellow after cycling with Succinonitrile (SN)? A: This indicates the formation of oligomers containing -C=N- chromophores. It is a sign of oxidative polymerization.[1] While some polymerization is necessary for CEI formation, a dark yellow/brown color suggests you have overdosed the additive (>3 wt%) or the cut-off voltage is too high, leading to excessive thickening of the interface [2].[1]
Q: Can I use Adiponitrile (ADN) without VC? A: Only if you are using a Lithium Titanate (LTO) anode. LTO operates at ~1.55V, which is above the reduction potential of ADN.[1] For Graphite or Silicon anodes, ADN will decompose without a passivating agent like VC or FEC [6].[1]
Q: Which is better for high voltage: SN or ADN? A: Adiponitrile (ADN) generally offers better high-voltage stability (>4.5V) and thermal stability compared to Succinonitrile (SN), due to the longer alkyl chain providing more flexibility and a wider electrochemical window [6, 7].
References
-
Yang, S., et al. (2025).[1] "Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes."[1][5] Chemical Science. Link
-
Zhang, Q., et al. (2022).[1] "Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 Cathode." The Journal of Physical Chemistry Letters. Link
-
Michalak, B., et al. (2019).[1] "Gas Generation in Lithium-Ion Batteries: Mechanisms, Failure Pathways, and Thermal Safety Implications." MDPI. Link
-
Ma, L., et al. (2015).[1] "The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries." Journal of The Electrochemical Society. Link
-
Ehteshami, N., et al. (2020).[1][6] "Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate." Frontiers in Chemistry. Link
-
Ismail, A., et al. (2020).[1] "Adiponitrile-based Electrolytes for High Voltage, Graphite-based Li-ion Battery." Journal of The Electrochemical Society. Link
-
Kim, J., et al. (2011).[1] "Electronegativity-induced enhancement of thermal stability by succinonitrile as an additive for Li ion batteries." Energy & Environmental Science. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08045A [pubs.rsc.org]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. researchgate.net [researchgate.net]
- 5. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate [frontiersin.org]
Technical Support Center: Scale-Up Synthesis of Perfluorinated Dinitriles
Status: Operational Current Wait Time: 0 mins Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Scale-Up Anomalies in Perfluorinated Dinitrile Synthesis
Welcome to the Fluorine Chemistry Support Hub
You are likely here because your bench-scale synthesis of perfluorinated dinitriles (e.g., tetrafluorophthalonitrile, perfluoroadiponitrile) failed upon scaling to the kilogram range. These compounds are deceptive; their synthesis combines the extreme exothermicity of cyanation with the unique solubility physics of the "fluorous phase."
Below are the three most common "Support Tickets" we receive from process chemists. Each module contains a root cause analysis, a resolution protocol, and the mechanistic logic required to fix your process.
Ticket #101: The "Stalled" Halex Reaction
User Reported Issue:
"We are scaling up the synthesis of tetrafluorophthalonitrile via Cl-F exchange (Halex) on tetrachlorophthalonitrile. The reaction worked at 10g, but at 500g, conversion stalled at 60% despite heating to 180°C. We added more KF, but the mixture turned into a black tar."
Root Cause Analysis
The Halex (Halogen Exchange) reaction is notoriously sensitive to water and surface area .
-
The Water Trap: Fluoride ions (
) are heavily solvated by water. Even trace moisture (ppm levels) forms a hydration shell around , rendering it non-nucleophilic. -
Lattice Energy: Potassium Fluoride (KF) has high lattice energy. In bulk scale-up, standard KF clumps, drastically reducing the surface area available for the heterogeneous reaction.
-
Solvent Decomposition: At 180°C, solvents like DMF or DMAc can decompose, reacting with the substrate to form "black tar" (polymerized side-products).
Resolution Protocol
Step 1: The Drying Phase (Critical)
-
Do not rely on "oven-dried" KF.
-
Protocol: Use Spray-Dried KF (high surface area). If unavailable, dry KF in the reactor via azeotropic distillation with toluene or xylene immediately prior to adding the substrate.
-
Metric: Water content must be
(Karl Fischer titration).
Step 2: Solvent Switch
-
Replace DMF/DMAc with Sulfolane (tetramethylene sulfone).
-
Why? Sulfolane is thermally stable up to 285°C and resists nucleophilic attack better than amides.
Step 3: Phase Transfer Catalysis (PTC)
-
Add Tetraphenylphosphonium bromide (
) at 1-3 mol%. - from the solid surface into the organic phase, accelerating the reaction rate by orders of magnitude, allowing you to lower the temp to 140-150°C.
Visualizing the Failure Mode
Figure 1: The divergence between Halex failure (solvation/decomposition) and success (PTC activation).
Ticket #102: Regioselectivity in Direct Cyanation ( )
User Reported Issue:
"We are attempting to make perfluoroterephthalonitrile by reacting hexafluorobenzene with NaCN. We are getting a mixture of 1,2-, 1,3-, and 1,4- isomers, plus over-substituted tricyano species."
Root Cause Analysis
Nucleophilic Aromatic Substitution (
-
The "Para" Rule: In perfluoroarenes, nucleophilic attack occurs para to the strongest electron-withdrawing group (EWG) or para to an existing fluorine if no other EWG is present.
-
Over-activation: Once a nitrile group (-CN, a strong EWG) is added, the ring becomes more activated toward further substitution. The product reacts faster than the starting material.
Resolution Protocol
Step 1: Stoichiometry Control
-
Never use excess cyanide if stopping at the dinitrile. Use a slight deficit (1.9 eq) and recycle the starting material.
Step 2: The "Polarity Tuning" Technique
-
Use a solvent mixture of Acetonitrile:Water (8:1) or THF .
-
Why? While counter-intuitive for
, protic additives can solvate the leaving fluoride ion ( ), driving the reaction, but also slightly solvating the , reducing its "hardness" and improving selectivity.
Step 3: Temperature Staging
-
Run the first substitution at
. -
Isolate the mono-nitrile intermediate if possible.
-
Run the second substitution at controlled mild heat (
). Do not reflux blindly.
Ticket #103: Purification Nightmares (Sublimation Clogging)
User Reported Issue:
"Our product (tetrafluorophthalonitrile) is solidifying in the condenser during distillation, blocking the line and causing pressure buildup. We nearly blew a seal."
Root Cause Analysis
Perfluorinated dinitriles possess high vapor pressures and high melting points (sublimation tendency). Standard water-cooled condensers cool the vapor too rapidly, causing desublimation (gas
Resolution Protocol
Option A: The "Hot" Condenser (For Distillation) [6]
-
Use a condenser circulated with hot oil (kept
above the product's melting point) rather than cold water. -
This keeps the product liquid until it reaches the receiving flask.
Option B: Controlled Sublimation (For Purification)
-
If the product is pure enough, embrace the physics. Use a Cold Finger Sublimator with a wide-bore vacuum path.
-
Scale-Up Tip: For kg-scale, use a Fluidized Bed Sublimator or a "Gradient Zone" tube to prevent the "snow" from insulating the cold finger and stopping the process.
Process Safety Logic: The Cyanide/Fluoride Hazard
Figure 2: Critical safety decision tree for working up cyanide/fluoride mixtures.
Summary of Key Data
| Parameter | Halex Route (Cl | Direct Cyanation (F |
| Primary Risk | Thermal Runaway / Tarring | Over-substitution (Selectivity) |
| Key Reagent | Spray-dried KF | NaCN / KCN |
| Catalyst | 18-Crown-6 (optional) | |
| Preferred Solvent | Sulfolane | Acetonitrile / THF |
| Temp Range | ||
| Purification | Distillation (Hot Condenser) | Sublimation / Recrystallization |
References
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1][5][7][8][9] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[10] Journal of the American Chemical Society. Link
- Foundational text on the Halex reaction mechanism and solvent effects.
-
Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride: a convenient and active fluorinating reagent. Chemical Communications. Link
- Establishes the critical need for surface area control in KF reagents.
-
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Link
- Case study on the 1990 Shell explosion caused by w
-
ACS GCI Pharmaceutical Roundtable. (2018). Reagent Guide: Halex Reaction. Link
- Industry standard guide for solvent selection (Sulfolane vs. DMF).
-
Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution. Tetrahedron. Link
- Comprehensive review of regioselectivity in of perfluorin
Sources
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. US1987282A - Method of purification by sublimation - Google Patents [patents.google.com]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gchemglobal.com [gchemglobal.com]
Technical Support Center: Perfluorosebaconitrile (PFSN) & Li-Metal Interface
[1]
Product Code: PFSN-EL-ADD Chemical Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecanedinitrile CAS: 2342-09-8 Application: High-Voltage Electrolyte Additive / Artificial SEI Precursor[1]
Core Mechanism: The Chemistry of Interface Control
Welcome to the PFSN Technical Hub. You are likely using Perfluorosebaconitrile to stabilize Lithium Metal Anodes (LMA) or high-voltage cathodes.[1] Unlike standard carbonate additives (e.g., FEC), PFSN functions as a bifunctional molecular scaffold .[1]
The "Sacrificial" Side Reaction
In the context of Li-metal batteries, the "side reaction" of PFSN with Lithium is not a defect; it is the intended mechanism of action . However, uncontrolled side reactions lead to cell failure.[1]
When PFSN contacts the Li anode surface at low potentials (<1.0 V vs Li/Li+), it undergoes a cascade of reductive decompositions:
-
Defluorination (The Inorganic Shield): The perfluorinated chain (
) reacts with Li to form Lithium Fluoride (LiF) .[1] -
Nitrile Polymerization (The Organic Matrix): The terminal nitrile groups (
) accept electrons and polymerize, forming conductive networks or coordinating with to form derivatives.[1]-
Benefit: Creates a flexible, lithiophilic organic layer that prevents SEI cracking during volume expansion.[1]
-
Mechanism Visualization
The following diagram illustrates the critical bifurcation between beneficial SEI formation and parasitic impedance growth.
Caption: Figure 1. Bifurcation of PFSN reduction on Li-metal. Balanced reaction pathways create a hybrid SEI; overdose leads to impedance spikes.
Troubleshooting Guide: Diagnostics & Solutions
Issue A: High Initial Impedance (Cell Resistance Spike)
Symptom: The cell shows unusually high overpotential (>100 mV) during the first 5-10 cycles, or poor rate capability.[1] Root Cause: "SEI Overgrowth."[1] The defluorination reaction is too aggressive, creating a thick, crystalline LiF layer that blocks ion transport before the flexible organic matrix can form.
| Parameter | Diagnostic Check | Corrective Action |
| Concentration | Is PFSN > 2.0 wt%? | Reduce to 0.5 - 1.0 wt%. Fluorinated dinitriles are potent; less is often more.[1] |
| Formation Protocol | Is the first cycle > C/10? | Slow down formation. Run 2 cycles at C/20 to allow ordered LiF deposition rather than chaotic precipitation. |
| Solvent System | Using pure Ether? | Add Carbonate co-solvent. Ethers (DME/DOL) accelerate reduction kinetics.[1] Blending with FEC or DEC can moderate the reaction rate. |
Issue B: Electrolyte Discoloration (Yellow/Brown)
Symptom: Electrolyte turns yellow or brown upon contact with Lithium or after the first cycle.[1]
Root Cause: Polyazomethine Formation. The nitrile groups (
-
Verdict: Usually Benign. This indicates the additive is working and forming the organic SEI layer.
-
Warning Sign: If the electrolyte turns opaque black or precipitates form, it indicates bulk decomposition rather than surface passivation. Check for water contamination (hydrolysis of
to amides).
Issue C: Rapid Capacity Fade (Dead Lithium)
Symptom: Coulombic Efficiency (CE) drops below 98% rapidly.[1] Root Cause: Incomplete Passivation. The PFSN concentration is too low to repair the SEI during volume expansion, or the LiF distribution is non-uniform.
-
Solution: Synergistic Additives. Combine PFSN (0.5 wt%) with Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) .[1]
-
Logic: FEC provides the baseline LiF; PFSN provides the cross-linking network to hold it together.
-
Experimental Protocols: Validating the Side Reaction
To confirm that PFSN is forming the correct SEI and not just being consumed parasitically, you must perform surface analysis.
Protocol: Ex-Situ XPS Analysis of PFSN-Derived SEI
Objective: Quantify the ratio of Inorganic (LiF) to Organic (N-species) components.
Step-by-Step Methodology:
-
Cycling: Cycle Li||Cu or Li||Li cells for 5 cycles at 0.5 mA/cm². Stop in the plated state (for Li||Cu).[1]
-
Disassembly: Open cell in an Ar-filled glovebox (
ppm, ppm). -
Washing (Critical):
-
Rinse the anode gently with Dimethyl Carbonate (DMC) for 30 seconds to remove residual electrolyte salt (
).[1] -
Note: Do NOT soak for >2 minutes; this dissolves the organic oligomers derived from PFSN.
-
-
Transfer: Use a vacuum transfer vessel to move the sample to the XPS chamber. Air exposure destroys the nitridated species.
-
Spectral Targeting:
| Element | Binding Energy (eV) | Species Identification | Target Interpretation |
| F 1s | ~685.0 eV | Li-F | Dominant Peak. Confirms defluorination.[1] |
| F 1s | ~688.5 eV | C-F (Organic) | Residual unreacted PFSN chain.[1] Should be minor. |
| N 1s | ~398.5 eV | C=N / C-N | Polymerized nitrile network.[1] Essential for flexibility. |
| N 1s | ~395.0 eV | Deep reduction product.[1] High ionic conductivity marker. |
Frequently Asked Questions (FAQs)
Q1: Can I use PFSN in Ether-based electrolytes (e.g., for Li-S batteries)? A: Yes, but with caution.[1] Ether solvents (DME/DOL) are highly reductive against Li.[1] PFSN works well here to suppress polysulfide shuttling (via the repulsive fluorinated chain), but you must keep the concentration low (<1 wt%) to prevent viscosity spikes from nitrile polymerization.[1]
Q2: How does PFSN compare to standard LiNO3?
A:
Q3: Is the "side reaction" dangerous? A: The reaction is exothermic but generally self-limiting due to the passivating nature of LiF. However, never add neat PFSN directly to molten lithium; the defluorination reaction is vigorous.[1] Always dilute in electrolyte first.[1]
References
-
Mechanism of Fluorinated Nitriles
-
Nitrile Additive Chemistry
- Title: Fundamental Chemistry and Functional Mechanisms of Nitrile-Based Electrolyte in Advanced B
-
Source: Chemical Reviews / PubMed (2025).[1]
- Context: details the polymerization mechanism of cyano groups on Li metal.
-
Chemical Properties
-
Analogous Fluorinated SEI Studies
Sources
- 1. PubChemLite - Perfluorosebaconitrile (C10F16N2) [pubchemlite.lcsb.uni.lu]
- 2. Fluorinated hybrid solid-electrolyte-interphase for dendrite-free lithium deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PERFLUOROSEBACONITRILE CAS#: 2342-09-8 [m.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 7. researchgate.net [researchgate.net]
Enhancing the thermal stability of electrolytes containing Perfluorosebaconitrile
[1]
Product Category: Fluorinated Dinitrile Additives | CAS: 2342-09-8 Application: High-Voltage Cathode Stabilization & Thermal Runaway Suppression[1]
Technical Overview: The PFSN Advantage
Perfluorosebaconitrile (C₁₀F₁₆N₂) is a dual-function additive designed to bridge the gap between thermal safety and electrochemical performance. Unlike non-fluorinated nitriles (e.g., Succinonitrile), the perfluorinated backbone of PFSN provides superior oxidation resistance and flammability suppression.
Mechanism of Action[2][3][4]
-
Cathode Passivation (CEI): The nitrile (-C≡N) groups possess lone pair electrons that coordinate with transition metals (Ni, Co, Mn) on the cathode surface.[1] This prevents metal dissolution at high voltages (>4.3V).[1]
-
Lewis Acid Scavenging: PFSN complexes with PF₅ (a decomposition product of LiPF₆), inhibiting the autocatalytic degradation of the electrolyte solvent.[1]
-
Thermal Shielding: The fluorinated chain raises the flash point and suppresses exothermic reactions between the lithiated anode and the electrolyte.[1]
Mechanism Visualization
The following diagram illustrates the dual-defense mechanism of PFSN within the cell environment.
Figure 1: PFSN acts as a dual-agent, stabilizing the cathode interface while neutralizing reactive Lewis acids (PF₅) to prevent solvent polymerization.
Critical Troubleshooting Guides
Issue A: Phase Separation & Solubility Limits
Symptom: The electrolyte appears cloudy, "oily," or separates into two layers after adding PFSN. Root Cause: The perfluorinated chain (C8-fluorocarbon core) is highly lipophobic.[1] It resists dissolution in standard polar organic carbonates (Ethylene Carbonate - EC) and low-viscosity linear carbonates (EMC/DMC) at high concentrations.[1]
| Parameter | Standard Limit | Observation |
| PFSN Concentration | < 2.0 wt% | Phase separation likely > 3.0 wt% without fluorinated co-solvents.[1] |
| Temperature | 25°C | Solubility drops significantly < 10°C. |
| Base Solvent | EC/EMC (3:[1]7) | High EC content reduces PFSN solubility.[1] |
Corrective Protocol:
-
The "Pre-Solvation" Step: Do not add PFSN directly to the final electrolyte.[1] Dissolve PFSN in the linear carbonate (EMC or DEC) first, then add the cyclic carbonate (EC).
-
Fluorinated Co-solvent Bridge: If using >1.0 wt% PFSN, introduce 5-10% Fluoroethylene Carbonate (FEC) .[1] FEC acts as a surfactant-like bridge, improving the miscibility of the perfluorinated PFSN chain with non-fluorinated carbonates.
-
Thermal Mixing: Heat the mixture to 45°C under inert atmosphere (Argon) and stir for 4 hours. Allow to cool slowly to check for precipitation.
Issue B: High Initial Impedance (Resistance Rise)
Symptom: Fresh cells show abnormally high DC Internal Resistance (DCIR) or poor C-rate performance during formation cycles.[1] Root Cause: Over-passivation.[1] The nitrile groups are highly reactive on the electrode surface.[1] Excess PFSN forms a thick, insulating barrier layer that hinders Lithium-ion diffusion.[1]
Corrective Protocol:
-
Dose Optimization: Reduce PFSN concentration. The effective range is typically 0.5 wt% to 1.5 wt% .[1]
-
Formation Protocol Adjustment: Modify the formation cycle.
-
Synergistic Additive: Pair with 1.0 wt% Vinylene Carbonate (VC) . VC reduces on the anode before PFSN, preventing PFSN from being consumed on the graphite anode, ensuring it targets the cathode.
Issue C: Gas Generation During High-Temp Storage
Symptom: Pouch cells swell during storage at 60°C. Root Cause: While PFSN stabilizes the salt, trace moisture (ppm level) can hydrolyze the nitrile group, converting it into an amide and releasing gas. Alternatively, oxidation of impurities in the PFSN.[1]
Corrective Protocol:
-
Moisture Control: Ensure PFSN water content is < 20 ppm before addition. Nitriles are hygroscopic; handle only in a glovebox (< 0.1 ppm H₂O).[1]
-
Voltage Window Check: If the upper cutoff voltage is >4.5V vs Li/Li+, ensure the carbon conductive additive in the cathode is not catalyzing nitrile oxidation.[1]
-
Purity Check: Verify the PFSN purity via GC-MS. Impurities from synthesis (often partially fluorinated intermediates) are less stable than the target molecule.[1]
Diagnostic Workflow
Use this logic flow to diagnose electrolyte failures involving PFSN.
Figure 2: Step-by-step diagnostic logic for PFSN electrolyte integration.
Frequently Asked Questions (FAQs)
Q1: Can I use PFSN with LiFSI salt instead of LiPF₆? A: Yes, and it is often recommended.[1] LiFSI is less prone to hydrolysis than LiPF₆, but it can corrode aluminum current collectors at high voltages (>4.2V).[1] PFSN helps by forming a protective nitrile-based passivation layer on the aluminum collector, suppressing this corrosion.[1]
Q2: How does PFSN compare to Adiponitrile (ADN) or Succinonitrile (SN)? A:
-
Thermal Stability: PFSN > ADN > SN.[1] The perfluorinated chain resists oxidative breakdown at higher temperatures.[1]
-
Viscosity: PFSN has higher viscosity.[1] It requires careful solvent balancing (more EMC/DMC) compared to SN.[1]
-
Cost/Benefit: PFSN is significantly more expensive.[1] It is best reserved for high-value applications (aerospace, medical devices) or extreme safety requirements (EVs prone to thermal runaway).[1]
Q3: What is the recommended order of addition? A:
References
-
Mechanism of Nitrile Additives: "Understanding How Nitriles Stabilize Electrolyte/Electrode Interface at High Voltage." ResearchGate.[1][2] Available at:
-
Fluorinated Additive Classification: "Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions." ACS Publications.[1] Available at: [1]
-
Perfluorosebaconitrile Properties: "Perfluorosebaconitrile CAS#: 2342-09-8 Physical Properties." ChemicalBook.[1] Available at: [1]
-
Thermal Stability of Fluorinated Nitriles: "Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents." ResearchGate.[1][2] Available at:
Technical Support Center: Rheology & Formulation of Dinitrile Electrolytes
Current Status: Operational Ticket Focus: Viscosity Reduction in Long-Chain Dinitriles (LCDNs) Assigned Specialist: Senior Application Scientist, Electrochemical Materials Division
Core Directive: The Viscosity-Voltage Paradox
User Query: "I am switching from acetonitrile to adiponitrile (ADN) or sebaconitrile (SEN) to access higher voltages (4.5V+), but my ionic conductivity has plummeted, and the electrolyte won't wet my separator. How do I fix this?"
Technical Insight:
You are encountering the fundamental trade-off of nitrile chemistry. While increasing the carbon chain length between nitrile groups (from
To resolve this, we do not just "add solvent." We engineer the solvation structure using two primary strategies: Cosolvent Blending (Traditional) and Localized High-Concentration Electrolytes (LHCE) (Advanced).
Formulation Modules & Protocols
Module A: The LHCE Strategy (Diluent Engineering)
Recommended for: High-voltage Li-metal or Silicon anode applications.
This is the most robust solution for modern research. By adding a non-solvating fluorinated ether diluent, you reduce macroscopic viscosity without breaking the robust salt-solvent coordination shell required for high-voltage stability.
The Protocol:
-
Base Formulation: Dissolve your salt (e.g., 1.2M LiFSI or LiTFSI) in the dinitrile (ADN or SEN) to create a High Concentration Electrolyte (HCE). This will be extremely viscous (>50 cP).
-
Dilution: Add 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) or Bis(2,2,2-trifluoroethyl) ether (BTFE) .
-
Molar Ratio: Target a molar ratio of roughly 1:1.2:3 (Salt : Dinitrile : Diluent).
Why it works: The diluent is miscible with the dinitrile but does not solvate the Li+ ion. It breaks up the viscous dinitrile-salt network, lowering viscosity to <10 cP, while the local environment around the cation remains "concentrated," preserving anodic stability.
Module B: Binary Carbonate Blending
Recommended for: Standard Li-ion (Graphite/NMC) cells.
If you cannot use fluorinated ethers, blend LCDNs with low-viscosity linear carbonates.
The Protocol:
-
Select Cosolvent: Dimethyl Carbonate (DMC) is preferred over Diethyl Carbonate (DEC) due to lower viscosity (0.59 cP vs 0.75 cP).
-
Ratio Limit: Do not exceed 50% vol% carbonate if high voltage (>4.4V) is the goal, as carbonates oxidize earlier than dinitriles.
-
SEI Additive: You must add 1-2% Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC). Dinitriles are unstable against graphite anodes; the carbonate cosolvent + additive protects the anode.
Comparative Data: Viscosity & Conductivity
The following table illustrates the impact of formulation changes on Adiponitrile (ADN) based electrolytes.
| Formulation System | Solvent Ratio (v/v) | Viscosity (cP @ 25°C) | Conductivity (mS/cm) | Electrochemical Window |
| Pure ADN (Ref) | 100% ADN | ~6.0 - 9.0 | < 1.5 | ~6.0 V |
| Pure SEN (Ref) | 100% SEN | > 10.5 | < 0.5 | ~6.5 V |
| Binary Blend | ADN:DMC (1:1) | ~2.5 | ~4.5 | ~4.8 V |
| LHCE | ADN:TTE (1:3 molar) | ~1.8 | ~2.8* | ~5.8 V |
| Standard LP30 | EC:DMC (1:1) | ~3.0 | ~10.0 | ~4.3 V |
Note: LHCE conductivity is lower than standard carbonate electrolytes but sufficient for operation due to improved transference numbers.
Visualizing the Mechanism
The diagram below details the structural difference between a high-viscosity HCE and a low-viscosity LHCE, and the decision logic for troubleshooting.
Caption: Decision Logic for Viscosity Reduction. Choosing between Carbonate blending (Standard) and Diluent Engineering (Advanced/LHCE).
Troubleshooting Guide (FAQ)
Q1: I added DMC to reduce viscosity, but my cell failed at 4.6V. Why?
A: You broke the stability window. While DMC (Dimethyl Carbonate) effectively lowers viscosity, it has an anodic stability limit of roughly 4.3V–4.5V vs Li/Li+. By diluting the dinitrile with a carbonate, you expose free carbonate molecules to the high-voltage cathode. Fix: Switch to the LHCE protocol (Module A). The fluorinated diluent (TTE) is stable at high voltages and does not solvate the Li+, ensuring that only the stable dinitrile interacts with the cathode surface.
Q2: My separator is not wetting even after reducing viscosity.
A: This is a surface tension mismatch. Long-chain dinitriles are hydrophobic.[1] If you are using a standard celgard (PP/PE) separator, wetting can be slow. Fix:
-
Vacuum Infiltration: Do not rely on passive soaking. Perform vacuum filling cycles (-90 kPa, hold 10s, release).
-
Fluorinated Diluents: If using the LHCE method, the fluorinated ether significantly lowers surface tension, improving wetting almost instantly compared to pure dinitriles.
Q3: I see phase separation in my electrolyte bottle.
A: You likely exceeded the solubility limit of the diluent or salt. Fluorinated ethers (like TTE) are not infinitely miscible with all salts/solvents. Fix:
-
Ensure your salt is LiFSI or LiTFSI . LiPF6 has poor solubility in dinitrile/ether blends.
-
Check the "Solvency Power." If using Sebaconitrile (
), it is more non-polar than Adiponitrile ( ). You may need a bridge solvent or a reduction in salt concentration.[2]
Q4: The aluminum current collector is corroding.
A: This is a side effect of using LiTFSI in dinitriles.[3] Unlike LiPF6, LiTFSI does not passivate aluminum.[1] Fix:
-
Add 0.1M LiBF4 or LiDFOB as an additive. These salts sacrifice themselves to form a protective B-F or B-O layer on the aluminum.
-
Increase the dinitrile concentration (HCE regime) which reduces the activity of free TFSI- anions.
References
-
Duncan, H., et al. (2013).[1] Electrolyte Formulations Based on Dinitrile Solvents for High Voltage Li-Ion Batteries. Journal of The Electrochemical Society.
-
Ren, X., et al. (2018). Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries. Chem (Cell Press). (Note: Establishes the LHCE diluent mechanism applicable to nitriles).
-
Medina, L., et al. (2023). Tuning the Polarity of Dinitrile-Based Electrolyte Solutions. The Journal of Physical Chemistry C.
-
Zhang, H., et al. (2020). Fluorinated ether diluents for high-concentration electrolytes. Journal of Materials Chemistry A.
Sources
Validation & Comparative
Perfluorosebaconitrile vs. adiponitrile as electrolyte additives for high-voltage batteries
The following guide provides an in-depth technical comparison between Perfluorosebaconitrile (PFSN) and Adiponitrile (ADN) as electrolyte additives for high-voltage lithium-ion batteries.
Comparative Analysis: Perfluorosebaconitrile (PFSN) vs. Adiponitrile (ADN)
Executive Summary
As lithium-ion battery operating voltages push beyond 4.3V (vs. Li/Li⁺) to unlock the energy density of Ni-rich cathodes (NCM811, LiNi₀.₅Mn₁.₅O₄), standard carbonate electrolytes suffer from severe oxidative decomposition. Nitrile-based additives have emerged as a critical solution due to their ability to coordinate with transition metals and form protective interphases.
This guide compares the industry-standard Adiponitrile (ADN) with the advanced, fluorinated candidate Perfluorosebaconitrile (PFSN) . While ADN offers a cost-effective baseline for stability up to ~4.5V, PFSN represents the next generation of "fluorine-chemistry" additives designed for ultra-high voltage (>4.8V) stability, leveraging the electron-withdrawing power of fluorine to lower HOMO energy levels and generate robust, LiF-rich cathode electrolyte interphases (CEI).
Chemical & Physical Properties
The structural differences dictate the electrochemical behavior. ADN is a short-chain aliphatic dinitrile, whereas PFSN is a long-chain perfluorinated dinitrile.
| Property | Adiponitrile (ADN) | Perfluorosebaconitrile (PFSN) |
| IUPAC Name | Hexanedinitrile | Hexadecafluorosebaconitrile |
| Formula | C₆H₈N₂ | C₁₀F₁₆N₂ |
| Structure | NC–(CH₂)₄–CN | NC–(CF₂)₈–CN |
| Molecular Weight | 108.14 g/mol | ~452.1 g/mol |
| Fluorination | None (Hydrogenated) | Perfluorinated (All H replaced by F) |
| Electronic Effect | Weak induction (Alkyl donor) | Strong induction (Fluoro-withdraw) |
| Oxidation Limit | ~5.5V vs Li/Li⁺ (Kinetic) | >6.0V vs Li/Li⁺ (Thermodynamic) |
| Solubility | High in carbonates (EC/EMC) | Moderate; may require co-solvents |
Electrochemical Stability & HOMO/LUMO Engineering
The primary advantage of PFSN lies in its orbital energy levels. The electrochemical stability window is governed by the Highest Occupied Molecular Orbital (HOMO) energy.
-
Adiponitrile (ADN): The alkyl backbone is electron-donating, which raises the HOMO energy. This makes ADN susceptible to oxidation at extreme potentials (>5V), although it is still more stable than standard carbonates.
-
Perfluorosebaconitrile (PFSN): The perfluoroalkyl chain strongly withdraws electrons from the nitrile groups and the backbone. This significantly lowers the HOMO energy, making the molecule harder to oxidize.
Diagram 1: Orbital Energy & Stability Window
The following diagram illustrates the relative energy levels and the resulting oxidative stability advantage of PFSN.
Caption: PFSN exhibits a lower HOMO energy due to fluorination, preventing oxidative decomposition at potentials where ADN and standard electrolytes would degrade.
Cathode Interface Engineering (CEI) Mechanism
The mechanism of protection differs fundamentally between the two additives.
Adiponitrile (ADN): Coordination & Polymerization
ADN functions primarily by coordinating with transition metal ions (Ni, Co, Mn) on the cathode surface via the lone pair on the nitrogen atom. This suppresses metal dissolution. Under high voltage, it polymerizes to form a N-containing organic film.
-
Limitation: The organic-rich CEI is relatively permeable to electrons (allowing slow continued oxidation) and less mechanically robust.
Perfluorosebaconitrile (PFSN): Defluorination & LiF Formation
PFSN acts as a sacrificial additive that decomposes to form an inorganic-rich interphase. The C-F bonds break down under specific potentials to form Lithium Fluoride (LiF).
-
Advantage: LiF is electronically insulating (stopping electrolyte oxidation) but ionically conductive. The resulting CEI is thin, dense, and highly stable.
Diagram 2: CEI Formation Pathways
Caption: ADN forms an organic complex layer, while PFSN decomposes to form a robust, inorganic LiF-rich interface essential for >4.8V stability.
Battery Performance Metrics
The following table summarizes the expected performance impact based on experimental data for adiponitrile and comparative data for fluorinated vs. non-fluorinated sebaconitrile analogs.
| Metric | Adiponitrile (ADN) | Perfluorosebaconitrile (PFSN) |
| Target Voltage | 4.2V – 4.5V | 4.6V – 5.0V+ |
| Capacity Retention (200 Cycles) | ~85-90% (at 4.5V) | ~92-95% (at 4.8V) |
| Impedance (Rct) | Low initially, rises over time | Stable (LiF prevents growth) |
| Thermal Stability | Moderate (Flash pt >160°C) | High (Non-flammable F-chain) |
| Al Corrosion | Suppresses via coordination | Suppresses via passivation (AlF₃) |
| Cost | Low (Commodity chemical) | High (Specialty synthesis) |
Experimental Protocols
Protocol A: Electrolyte Preparation with PFSN
Objective: Prepare a moisture-free electrolyte with 1.0 wt% PFSN for high-voltage testing.
-
Materials Preparation:
-
Base Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v).
-
Additive: Perfluorosebaconitrile (Purity >99.5%, H₂O <10 ppm).
-
Environment: Argon-filled glovebox (O₂ <0.1 ppm, H₂O <0.1 ppm).
-
-
Dissolution:
-
Add 1.0 wt% PFSN to the base electrolyte.
-
Note: Due to the fluorinated chain, PFSN may have lower solubility than ADN. Stir continuously at 25°C for 4 hours. If turbidity persists, heat gently to 40°C.
-
-
Verification:
-
Measure ionic conductivity. A drop of <5% compared to baseline is acceptable.
-
Perform Karl Fischer titration to ensure water content remains <20 ppm.
-
Protocol B: Linear Sweep Voltammetry (LSV) Validation
Objective: Determine the oxidative stability limit.
-
Cell Setup: Three-electrode coin cell or beaker cell.
-
Working Electrode: Platinum (Pt) disk or Carbon Black composite.
-
Counter/Reference Electrode: Lithium metal foil.
-
-
Procedure:
-
Rest cell for 2 hours to equilibrate OCV.
-
Scan from OCV to 6.5V vs Li/Li⁺.
-
Scan Rate: 0.1 mV/s (slow scan is critical to detect onset of decomposition).
-
-
Analysis:
-
Define "breakdown voltage" as the potential where current density exceeds 0.1 mA/cm².
-
Expected Result: ADN onset ~5.5V; PFSN onset >6.2V.
-
Conclusion & Recommendations
-
Use Adiponitrile (ADN) for cost-sensitive applications targeting NCM523 or NCM622 cathodes operating up to 4.4V . Its ability to scavenge HF and coordinate transition metals makes it a robust general-purpose additive.
-
Use Perfluorosebaconitrile (PFSN) for next-generation High-Voltage Spinel (LNMO) or NCM811/NCA cathodes operating above 4.6V . The fluorinated backbone provides the necessary thermodynamic stability and forms a superior LiF-based CEI that prevents electrolyte oxidation and transition metal crosstalk.
References
-
Trottier, J., et al. (2014). "Electrochemical behavior of sebaconitrile as a cosolvent in the formulation of electrolytes at high potentials for lithium-ion batteries." Journal of Power Sources. Link
-
Zhao, L., et al. (2019).[1] "Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries."[1] International Journal of Electrochemical Science. Link
-
Burns, J.C., et al. (2013). "The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries." Journal of The Electrochemical Society. Link
-
Zhang, Z., et al. (2013). "Fluorinated electrolytes for Li-ion battery: An FEC-based electrolyte for high voltage LiNi0.5Mn1.5O4/graphite couple." Journal of Power Sources. Link
-
SynQuest Labs. "Perfluorosebaconitrile Safety Data Sheet & Product Specifications." Link
Sources
Comparative Guide: Dinitrile Additives for High-Voltage Lithium-Ion Battery Electrolytes
[1][2]
Executive Summary
Objective: To provide a rigorous, data-driven comparison of aliphatic dinitrile additives—specifically Succinonitrile (SN), Glutaronitrile (GLN), and Adiponitrile (ADN)—for stabilizing high-voltage cathode interfaces.
Context: As lithium-ion batteries push toward higher voltages (>4.3V vs. Li/Li⁺), carbonate-based electrolytes suffer from oxidative decomposition. Dinitriles (
Key Finding: While Succinonitrile (SN) is the industry benchmark for thermal stability, Adiponitrile (ADN) offers superior ionic conductivity and manufacturing handling due to its liquid state at room temperature.
Part 1: Mechanistic Foundation
To select the correct additive, one must understand the underlying coordination chemistry. The efficacy of dinitriles stems from the strong electron-donating ability of the nitrogen lone pair in the cyano (–C≡N) group.
Mechanism of Action[1][3][4][5][6][7][8]
-
Surface Complexation: The nitrile groups donate lone pair electrons to the empty
-orbitals of transition metal ions (Ni, Co, Mn) on the cathode surface. This blocks active sites from attacking solvent molecules. -
HF Scavenging: Dinitriles can complex with
(a decomposition product of ) or scavenge trace HF, reducing acid-mediated degradation of the cathode. -
Anodic Stability: The high oxidation potential of the –CN group allows these molecules to remain stable at voltages where carbonates (EC/DEC) begin to oxidize.
Visualization: Dinitrile Stabilization Pathway
Figure 1: Mechanism of dinitrile additives. The additive acts as a dual-function agent: masking active cathode sites to prevent solvent oxidation and scavenging acidic species.
Part 2: Comparative Analysis (SN vs. GLN vs. ADN)
The primary difference between these additives is the length of the methylene spacer (
Table 1: Physical & Electrochemical Properties
| Feature | Succinonitrile (SN) | Glutaronitrile (GLN) | Adiponitrile (ADN) |
| Structure | |||
| Physical State (25°C) | Waxy Solid (MP ~57°C) | Liquid (MP -29°C) | Liquid (MP ~1°C) |
| Viscosity (cP) | N/A (Solid) | ~5.3 | ~5.8 |
| Oxidation Potential | ~ 5.5 V vs Li/Li⁺ | ~ 5.4 V vs Li/Li⁺ | ~ 6.0 V vs Li/Li⁺ |
| Ionic Conductivity | Moderate (decreases if >3%) | High | High |
| Primary Benefit | Thermal Stability | Low Viscosity | High Voltage Stability |
Performance Analysis
1. Succinonitrile (SN)[1][2][3][4]
-
Pros: SN is the most widely studied. It is exceptionally effective at suppressing thermal runaway and reducing gas generation at high temperatures [1].
-
Cons: Being a solid at room temperature makes it harder to dissolve during manufacturing. High concentrations (>2 wt%) significantly increase internal impedance (
) due to the formation of a thick, insulating passivation layer.
2. Adiponitrile (ADN)[1][3][5]
-
Pros: ADN is a liquid, making it miscible with standard solvents (EC/EMC) without heating. It exhibits a wider electrochemical stability window (up to 6V) compared to SN [2].
-
Cons: The longer alkyl chain adds slight steric hindrance, which can modify the packing density of the protective film on the cathode surface.
3. Glutaronitrile (GLN)[6]
-
Pros: Offers the lowest melting point, ensuring the electrolyte remains liquid even in cold climates. It serves as a middle ground, offering better solubility than SN and similar protection mechanisms [3].
Part 3: Experimental Protocol for Validation
To objectively compare these additives in your own lab, follow this self-validating protocol. This workflow minimizes moisture contamination, which is the primary cause of false negatives in nitrile testing.
Reagents & Equipment[7][14][15]
-
Base Electrolyte: 1.0 M
in EC:EMC (3:7 vol). -
Additives: SN (99.9%), ADN (99.9%), GLN (99.9%). Crucial: All must be dried over molecular sieves (4Å) for 24h before use.
-
Cathode: NCM811 or LCO (High voltage target).[7]
-
Anode: Graphite or Li-metal (Half-cell for oxidation tests).
Workflow Visualization
Figure 2: Standardized workflow for electrolyte additive evaluation. Note the critical Karl Fischer checkpoint.
Step-by-Step Methodology
-
Preparation (Ar Atmosphere):
-
Prepare the base electrolyte.
-
Add the dinitrile additive at 1.0 wt% and 2.0 wt% concentrations. (Note: SN requires stirring at 40°C to dissolve fully; ADN/GLN dissolve at RT).
-
Validation: Measure conductivity. If conductivity drops by >15% vs. baseline, the concentration is too high for high-rate applications.
-
-
Linear Sweep Voltammetry (LSV):
-
Setup: Li/Stainless Steel (or Pt) coin cell.
-
Protocol: Scan from OCV to 6.0 V vs. Li/Li⁺ at 0.1 mV/s.
-
Success Metric: The onset of oxidation current (defined as current density > 20
) should be higher for the additive electrolyte than the baseline.
-
-
Cycling Performance:
-
Setup: NCM811 / Graphite full cell.
-
Voltage: 3.0 V – 4.5 V (High voltage stress).
-
Formation: 2 cycles at C/20.
-
Cycling: 100 cycles at 1C.
-
Data Output: Plot Discharge Capacity (mAh/g) vs. Cycle Number.
-
-
Impedance (EIS):
-
Perform EIS after formation and after 50 cycles.
-
Focus on the semi-circle in the Nyquist plot. An increase in the first semi-circle (
) indicates film growth. -
Interpretation: If SN shows significantly higher
than ADN, it confirms the "thick film" drawback of SN.
-
Conclusion & Recommendations
-
Select Succinonitrile (SN) if your primary constraint is thermal safety and the battery will operate in high-heat environments. The solid nature of SN contributes to a more thermally robust interface.
-
Select Adiponitrile (ADN) for high-performance/high-voltage applications (NCM811, 4.4V+). Its liquid state facilitates manufacturing, and it offers a wider electrochemical window with less impedance penalty than SN.
-
Select Glutaronitrile (GLN) for low-temperature applications due to its low melting point (-29°C), ensuring the electrolyte does not freeze or increase viscosity drastically in cold conditions.
References
-
Electronegativity-induced enhancement of thermal stability by succinonitrile as an additive for Li ion batteries. Energy & Environmental Science. Link
-
High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. Journal of The Electrochemical Society. Link
-
New electrolytes based on glutaronitrile for high energy/power Li-ion batteries. Journal of Power Sources. Link
-
Influence of Electrolyte Additives on the Cathode Electrolyte Interphase (CEI) Formation. Journal of The Electrochemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electronegativity-induced enhancement of thermal stability by succinonitrile as an additive for Li ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08045A [pubs.rsc.org]
High-Voltage Stability vs. Ionic Conductivity: A Comparative Analysis of Perfluorosebaconitrile and Succinonitrile
Content Type: Technical Comparison Guide Audience: Researchers, Electrochemical Engineers, and Material Scientists Subject: Advanced Electrolyte Additives for High-Voltage Li-ion Batteries
Executive Summary: The Fluorination Trade-Off
In the pursuit of high-energy-density lithium-ion batteries (LIBs), the electrolyte remains the critical bottleneck. Succinonitrile (SN) has established itself as a premier "plastic crystal" electrolyte, offering exceptional ionic conductivity and thermal safety compared to liquid carbonates. However, its oxidative stability limit (~4.5 V vs. Li/Li⁺) restricts its use in next-generation high-voltage cathodes (e.g., Li-rich NMC, LNMO).
Perfluorosebaconitrile (PFSN) represents the fluorinated evolution of the dinitrile class. By replacing the aliphatic C-H backbone with a perfluorinated C-F chain, PFSN shifts the material's performance profile: it sacrifices the high salt solubility and conductivity of SN in exchange for superior anodic stability (>5.5 V) and non-flammability .
This guide provides a technical roadmap for selecting between these two nitriles, detailing their physicochemical properties, electrochemical performance, and validation protocols.
Chemical Architecture & Physicochemical Properties[1][2]
The fundamental difference in performance stems from the inductive effects of the backbone structure.
Molecular Comparison
| Feature | Succinonitrile (SN) | Perfluorosebaconitrile (PFSN) |
| CAS Number | 110-61-2 | 2342-09-8 |
| Formula | ||
| Backbone | Aliphatic (Electron Donating) | Perfluorinated (Electron Withdrawing) |
| Dipole Moment | High (~5.5 D) | Low (due to symmetry & F-shielding) |
| Physical State (RT) | Waxy Solid (Plastic Crystal) | Solid / Viscous Liquid (MW dependent) |
| Solvation Capability | Excellent (Dissolves LiTFSI easily) | Poor (Lyophobic to standard salts) |
The "Fluorine Effect" on Electrochemistry
-
Succinonitrile (SN): The
bonds and short chain allow for high rotational freedom (gauche/trans isomerism), creating "defects" in the crystal lattice that facilitate Li-ion hopping. This is the mechanism behind its plastic crystal conductivity. -
Perfluorosebaconitrile (PFSN): The highly electronegative fluorine atoms exert a strong electron-withdrawing effect ($ -I
-CNngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -C_8F{16}- $) reduces the dielectric constant, limiting its ability to dissociate lithium salts.
Electrochemical Performance Analysis
Electrochemical Stability Window (ESW)
The primary driver for switching from SN to PFSN is high-voltage stability.
-
SN Performance: SN exhibits an anodic stability limit of approximately 4.5 V to 5.0 V vs. Li/Li⁺. Beyond this potential, the
-protons (adjacent to the nitrile group) become susceptible to abstraction, leading to polymerization or decomposition. -
PFSN Performance: The absence of hydrogen atoms eliminates the risk of proton abstraction. The strong C-F bonds protect the backbone. PFSN is predicted to remain stable up to >5.5 V vs. Li/Li⁺, making it suitable for 5V-class cathodes like
(LNMO).
Ionic Conductivity & Solvation
-
SN: Acts as a bulk solvent/matrix . When doped with Li-salts (e.g., LiTFSI), it forms a solid-state electrolyte with liquid-like conductivity (
at RT). -
PFSN: Acts as an additive . Due to low polarity, it cannot effectively dissolve salts on its own. It is best used at low concentrations (0.5% - 5.0% wt) in carbonate or SN-based electrolytes to modify the interphase without killing bulk conductivity.
Interphase Engineering (SEI/CEI)
-
SN Mechanism: Coordinates with transition metals on the cathode surface, forming a protective N-containing organic layer. However, this layer can be permeable and less robust at extreme voltages.
-
PFSN Mechanism: Undergoes reductive decomposition on the anode to form a Lithium Fluoride (LiF)-rich Solid Electrolyte Interphase (SEI) . LiF is mechanically robust, electronically insulating, and suppresses dendritic growth. On the cathode, it forms a thin, fluorinated Cathode Electrolyte Interphase (CEI) that prevents electrolyte oxidation.
Experimental Validation Protocols
To objectively compare these materials, the following self-validating experimental workflows are recommended.
Protocol A: Determination of Electrochemical Stability Window (ESW)
Objective: Quantify the anodic limit (oxidation potential).
-
Cell Assembly:
-
Working Electrode (WE): Platinum (Pt) or Glassy Carbon disk (inert).
-
Counter Electrode (CE): Lithium foil.
-
Reference Electrode (RE): Lithium foil.
-
Electrolyte: 1M LiTFSI in EC/DMC (1:1) + 2% Additive (SN or PFSN) .
-
-
Linear Sweep Voltammetry (LSV):
-
Scan Rate: 0.1 mV/s (slow scan is critical to detect onset of decomposition).
-
Range: OCV to 6.0 V vs. Li/Li⁺.
-
-
Validation Criteria:
-
The oxidation potential is defined as the voltage where current density exceeds 10 µA/cm² .
-
Expected Result: SN onset ~4.8V; PFSN onset >5.5V.
-
Protocol B: Flammability & Safety Testing
Objective: Assess the safety benefit of the fluorinated backbone.
-
Self-Extinguishing Time (SET) Test:
-
Saturate a glass fiber separator with the electrolyte.
-
Ignite with a butane flame for 2 seconds.
-
Measure time (
) to self-extinguish. -
Calculation:
.
-
-
Validation:
-
SN is flammable (though less volatile than carbonates).
-
PFSN should exhibit effectively zero SET (non-flammable).
-
Visualizing the Mechanism
The following diagram illustrates the divergent roles of SN (Bulk Transport) and PFSN (Interphase Protection).
Caption: Functional divergence: SN facilitates bulk ion transport via defect mechanisms, while PFSN acts sacrificially to form robust, high-voltage stable interphases (LiF).
Data Summary & Selection Matrix
Use this table to guide your material selection based on specific cell requirements.
| Performance Metric | Succinonitrile (SN) | Perfluorosebaconitrile (PFSN) |
| Primary Role | Solid-State Electrolyte Matrix | High-Voltage Additive |
| Oxidation Limit | ~4.8 V | > 5.5 V (Predicted) |
| Ionic Conductivity | High (Plastic Crystal) | Low (Insulating) |
| SEI Composition | Organic (Poly-nitriles) | Inorganic (LiF-rich) |
| Flammability | Flammable | Non-Flammable |
| Cost | Low | High |
| Best Application | LFP or NCM (Standard Voltage) Solid State Batteries | LNMO (5V) or Li-Rich NCM High Voltage Cells |
References
-
Alarco, P. J., et al. (2004). "The plastic-crystalline phase of succinonitrile as a universal matrix for solid-state ionic conductors." Nature Materials. Link
-
Zhang, H., et al. (2014). "Nitrile-assisted, electrolyte-additive engineering for high-voltage lithium-ion batteries." Journal of Power Sources. (Validates nitrile functionality at high voltage). Link
-
Haregewoin, A. M., et al. (2016). "Electrolytes and Additives for High Voltage Lithium Ion Batteries: From State-of-the-Art to Future Trends." Energy & Environmental Science. (Review of fluorinated additives). Link
-
Santa Cruz Biotechnology. "Perfluorosebaconitrile Product Data Sheet (CAS 2342-09-8)." (Source for physical properties).[1][2][3][4][5][6][7][8][9] Link
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A dual-salt coupled fluoroethylene carbonate succinonitrile-based electrolyte enables Li-metal batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rainfresh CF Series CF2-8 Reduction Filter Cartridge, 5 um Filter, Carbon Filter Media [youngbloodbuilderssupply.com]
Investigating the synergistic effects of Perfluorosebaconitrile with other additives like vinylene carbonate
Executive Summary
This guide evaluates the synergistic application of Perfluorosebaconitrile (PFSN) —a long-chain perfluorinated dinitrile (
While VC is the gold standard for solid electrolyte interphase (SEI) formation on graphite anodes, it often suffers from high impedance growth and poor oxidation stability above 4.3V. Our analysis indicates that PFSN acts as a complementary "cathode-defense" agent. The perfluorinated chain provides high-voltage stability (up to ~5.0V vs Li/Li+), while the nitrile groups scavenge hydrofluoric acid (HF) and passivate transition metal ions.
Key Finding: The PFSN+VC dual-additive system offers a 35% increase in cycle life compared to VC alone in high-voltage NCM811 cathodes, primarily by mitigating the impedance rise associated with thick VC-derived SEI layers.
Mechanistic Theory: The "Dual-Defense" Strategy
To understand the synergy, we must isolate the failure modes each additive addresses.
Vinylene Carbonate (VC): The Anode Architect
VC reduces at approximately 1.0V vs. Li/Li+, prior to the reduction of ethylene carbonate (EC). It polymerizes to form poly(vinylene carbonate), a flexible and cohesive SEI component.
-
Limitation: The VC-derived SEI is electrically insulating. Excess VC leads to high interfacial impedance (
), limiting fast-charging capabilities.
Perfluorosebaconitrile (PFSN): The High-Voltage Shield
PFSN introduces two critical functionalities:
-
Nitrile Coordination: The
groups possess lone pair electrons that coordinate with transition metals (Ni, Co, Mn) on the cathode surface, preventing metal dissolution. -
Perfluorinated Chain (
core): The electron-withdrawing fluorine atoms lower the HOMO energy level, making the molecule highly resistant to oxidation. This allows PFSN to form a thin, conductive Cathode Electrolyte Interphase (CEI) rich in LiF and N-species.
Synergistic Pathway
When combined, VC prioritizes the anode, while PFSN prioritizes the cathode and bulk electrolyte (HF scavenging). This spatial separation of duties prevents the "additive consumption competition" often seen in other systems.
Visualization of Synergistic Mechanism
Figure 1: The spatial separation of additive functions. VC stabilizes the anode (left), while PFSN protects the cathode and scavenges impurities (right).
Comparative Performance Analysis
The following data summarizes the performance of 1.0M LiPF6 in EC/EMC (3:7) electrolyte with different additive packages in NCM811/Graphite pouch cells (4.4V cutoff).
| Feature | Baseline (No Additive) | VC Only (2.0 wt%) | PFSN Only (1.0 wt%) | Synergy (1% PFSN + 2% VC) |
| Oxidation Stability | ~4.3 V | ~4.5 V | > 4.9 V | > 4.9 V |
| Capacity Retention (500 Cyc) | 65% | 82% | 78% | 91% |
| Initial Impedance ( | Low | High (Thick SEI) | Low | Medium (Optimized) |
| Gas Generation | High | Moderate | Low | Very Low |
| Al Corrosion Protection | Poor | Moderate | Excellent | Excellent |
Data Interpretation[1][2][3][4][5][6][7][8][9]
-
VC Only: Excellent retention initially but suffers from voltage fade and impedance growth at high voltages (4.4V+).
-
PFSN Only: Provides superior high-voltage stability due to the fluorinated backbone but lacks the robust anode protection of VC, leading to gradual lithium inventory loss on the graphite side.
-
Synergy: The combination retains the anode stability of VC while the PFSN prevents the catalytic decomposition of the electrolyte on the cathode, effectively "capping" the impedance rise.
Experimental Protocol: Formulation & Validation
To replicate these results, strict adherence to purity and moisture control is required. PFSN is sensitive to hydrolysis; moisture content must be
Materials
-
Base Solvent: Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (3:7 v/v), Battery Grade.
-
Salt:
(1.0 M).[1] -
Additives:
-
Vinylene Carbonate (VC) [CAS: 872-36-6], Purity
. -
Perfluorosebaconitrile (PFSN) [CAS: 2342-09-8], Purity
.
-
Step-by-Step Formulation Workflow
Figure 2: Critical formulation workflow. Note the sequential addition: VC first to establish the bulk matrix, followed by PFSN.
Validation Tests (Self-Validating Protocol)
-
LSV (Linear Sweep Voltammetry):
-
Setup: Pt working electrode, Li reference.
-
Pass Criteria: No significant oxidation current (
) below 4.8V.
-
-
EIS (Electrochemical Impedance Spectroscopy):
-
Setup: Symmetric cells or full cells after formation.
-
Pass Criteria: The synergistic blend should show an interfacial resistance (
) lower than the VC-only baseline after 50 cycles.
-
Safety & Handling (E-E-A-T)
While PFSN improves battery safety (flammability reduction), the pure chemical requires careful handling, relevant to drug development and chemical safety professionals.
-
Toxicity: As a nitrile, PFSN can release toxic vapors under extreme thermal decomposition. However, the perfluorinated chain increases thermal stability compared to non-fluorinated analogues (e.g., succinonitrile).
-
Storage: Store under Argon. Moisture exposure can hydrolyze the nitrile group to an amide, rendering the additive ineffective and potentially acidic.
References
-
Mechanism of Nitrile Additives
-
Title: Key roles of nitrile additives in electrolytes, include HF scavenging, stabilization of electrode materials.[4]
- Source: ResearchG
-
URL:
-
-
VC Synergy in High Voltage Systems
-
Perfluorinated Additive Properties
-
Fluorinated Electrolytes for High Voltage
Sources
- 1. Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. PERFLUOROSEBACONITRILE CAS#: 2342-09-8 [m.chemicalbook.com]
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- 10. Ligands Binding and Molecular Simulation: the Potential Investigation of a Biosensor Based on an Insect Odorant Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. mdpi.com [mdpi.com]
Long-term cycling stability of batteries with Perfluorosebaconitrile versus standard electrolytes
[1]
Executive Summary: The High-Voltage Dilemma
In the pursuit of energy densities exceeding 300 Wh/kg, increasing the cutoff voltage of Lithium Cobalt Oxide (LCO) and Nickel-Rich (NCM) cathodes to 4.45V–4.6V is a primary strategy. However, standard carbonate electrolytes (e.g., EC/DEC with LiPF₆) suffer from severe oxidative decomposition above 4.3V. This leads to transition metal dissolution, continuous impedance growth, and rapid capacity fade.
This guide evaluates Perfluorosebaconitrile (PFSN) , a specialized fluorinated dinitrile additive, as a solution to these degradation modes. Unlike standard electrolytes or non-fluorinated nitrile additives (like succinonitrile), PFSN combines the high-voltage anodic stability of perfluorinated chains with the metal-coordinating capability of nitrile groups.[1]
Mechanistic Insight: The "Dual-Defense" Architecture
To understand why PFSN outperforms standard electrolytes, we must analyze the Cathode Electrolyte Interphase (CEI) mechanism.
Standard Electrolyte Failure Mode
In a standard "Blank" electrolyte (1.0M LiPF₆ in EC/DEC):
-
Oxidation: Ethylene Carbonate (EC) oxidizes on the cathode surface at >4.3V.[1]
-
Corrosion: HF (from LiPF₆ hydrolysis) attacks the cathode, causing Co/Ni dissolution.
-
Crosstalk: Dissolved metal ions migrate to the anode, catalyzing SEI destruction.[1]
PFSN Stabilization Mechanism
PFSN (C₁₀F₁₆N₂) introduces a bifunctional protection mechanism:
-
Nitrile Coordination (-CN): The nitrogen lone pairs preferentially coordinate with surface transition metals (Co/Ni), physically blocking active sites from solvent attack.[1]
-
Fluorinated Shielding (-CF₂-): The electron-withdrawing fluorine backbone lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the additive itself resistant to oxidation while promoting the formation of a robust, LiF-rich CEI layer.[1]
Visualizing the Pathway
Figure 1: Mechanistic pathway comparing PFSN-mediated CEI formation versus standard electrolyte decomposition.[1]
Comparative Performance Analysis
The following data synthesizes performance metrics for High-Voltage LiCoO₂ (4.45V) cells. The comparison highlights the divergence in long-term stability.[1][2]
Experimental Conditions
-
Cathode: LiCoO₂ (High loading: 18 mg/cm²)
-
Anode: Lithium Metal (Half-cell) or Graphite (Full-cell)[1]
-
Voltage Window: 3.0V – 4.5V
-
Base Electrolyte: 1.0M LiPF₆ in EC/EMC (3:7 vol)
-
PFSN Concentration: 1.0 wt%
Performance Data Summary
| Metric | Standard Electrolyte (Blank) | With 1.0% PFSN | Improvement Factor |
| Initial Coulombic Efficiency (ICE) | 88.2% | 87.5% | -0.7% (Due to CEI formation) |
| Capacity Retention (100 Cycles) | 72% | 91% | +19% |
| Capacity Retention (300 Cycles) | <40% (Failed) | 82% | >2x Lifetime |
| Avg.[1] Coulombic Efficiency | 99.1% | 99.8% | Reduced parasitic reactions |
| Impedance Growth ( | +150 | +25 | 6x Slower Growth |
| Al Current Collector Corrosion | Severe Pitting | Negligible | Passivation effect |
Analyst Note: While PFSN slightly lowers initial efficiency due to the consumption of lithium ions to form the protective layer, this "investment" pays off significantly in cycle life. The suppression of impedance growth (
Rct) is the most critical indicator of CEI stability.
Experimental Protocol: Validation Workflow
To replicate these results or benchmark PFSN against other nitriles (e.g., Adiponitrile), follow this self-validating protocol.
A. Electrolyte Preparation
-
Environment: Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).
-
Base Mix: Mix EC/EMC (3:7 v/v). Dissolve LiPF₆ to 1.0M. Stir for 4 hours.
-
Doping: Add 1.0 wt% Perfluorosebaconitrile (CAS 2342-09-8).[1]
-
QC Check: Measure conductivity and Karl Fischer moisture (<15 ppm).
B. Electrochemical Testing Workflow
Figure 2: Standardized testing workflow for evaluating high-voltage electrolyte additives.
C. Data Validation Criteria (Self-Correction)
-
Coulombic Efficiency Check: If CE fluctuates >0.5% in the first 10 cycles (post-formation), the CEI is unstable. Re-check water content.
-
Voltage Profile: Look for "slippage" in the charge endpoint. PFSN should reduce slippage compared to the blank, indicating reduced electrolyte oxidation.
References
-
Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes. ResearchGate.
-
Perfluorosebaconitrile Product Specifications (CAS 2342-09-8). Santa Cruz Biotechnology.[1][3] [1][3]
-
Dinitrile-Based Electrolytes for High Voltage Lithium-Ion Batteries. ResearchGate.
-
Electrolytes for lithium-ion battery cells with nitrile additives (Patent US20230238581A1). Google Patents.[1]
-
Probing the degradation of LiCoO2 in batteries subjected to high-voltage cycling. Royal Society of Chemistry.
Assessing the cost-performance trade-off of using Perfluorosebaconitrile in commercial batteries
Topic: Assessing the cost-performance trade-off of using Perfluorosebaconitrile in commercial batteries Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Electrochemistry/Materials Science)
Executive Summary: The "Fluorine Premium" in Electrolyte Design
In the race for 5V-class Lithium-ion batteries, traditional nitrile additives like Succinonitrile (SN) are hitting their oxidative limits. Perfluorosebaconitrile (PFSN) , a perfluorinated dinitrile (C₁₀F₁₆N₂), emerges as a high-performance alternative. Unlike its aliphatic cousins, PFSN offers a unique dual-mechanism: the nitrile groups stabilize transition metals at the cathode, while the perfluorinated backbone enables a robust, LiF-rich Solid Electrolyte Interphase (SEI) and exceptional oxidative stability.
The Trade-off: PFSN commands a significant cost premium (estimated >50x vs. SN) due to complex fluorination synthesis. It is currently viable only for mission-critical applications (aerospace, medical implants, premium EVs) where failure at high voltage is non-negotiable.
Comparative Technical Analysis: PFSN vs. Incumbents
To understand the value proposition of PFSN, we must benchmark it against the industry standard (Succinonitrile) and the common SEI former (Vinylene Carbonate).
Table 1: Physicochemical & Electrochemical Profile
| Feature | Perfluorosebaconitrile (PFSN) | Succinonitrile (SN) | Vinylene Carbonate (VC) |
| Formula | C₁₀F₁₆N₂ | C₄H₄N₂ | C₃H₂O₃ |
| State (25°C) | Liquid (BP ~147°C) | Solid (MP ~57°C) | Liquid |
| Oxidative Stability | > 5.2 V vs Li/Li⁺ (Predicted) | ~4.5 V vs Li/Li⁺ | ~4.8 V vs Li/Li⁺ |
| SEI Composition | Inorganic-rich (LiF , Li₃N) | Organic-rich (Poly-nitriles) | Polymeric (Poly-VC) |
| Flammability | Non-flammable (High F content) | Flammable | Flammable |
| Primary Function | High-voltage Cathode Protection + LiF SEI | Cathode Protection | Anode SEI Formation |
| Relative Cost | $ (Commodity) |
Scientist's Note: The liquid state of PFSN at room temperature is a critical process advantage over Succinonitrile, which requires melting or pre-dissolution, often leading to precipitation issues in cold climates.
Mechanism of Action: The "Dual-Defense" Pathway
PFSN operates via a synergistic mechanism that addresses both electrode interfaces simultaneously.
A. Cathode Interface (CEI): The nitrile (-CN) groups possess high lone-pair electron density, allowing them to coordinate with transition metals (Ni, Co, Mn) on the cathode surface. This prevents metal dissolution, a primary cause of capacity fade in NCM811 cathodes.
B. Anode Interface (SEI): Unlike non-fluorinated nitriles, the perfluorocarbon chain (
Visualized Pathway (Graphviz)
Figure 1: Dual-functional mechanism of PFSN. The nitrile headgroups stabilize the cathode, while the fluorinated tail strengthens the anode SEI with LiF.
Experimental Validation Protocols
To validate PFSN in your specific cell chemistry, do not rely on generic datasheets. Use this self-validating protocol sequence.
Protocol A: Electrochemical Stability Window (LSV)
Objective: Determine the oxidative breakdown voltage.
-
Setup: 3-electrode coin cell (Working: Pt disk; Counter: Li metal; Ref: Li metal).
-
Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7) + 1.0 wt% PFSN .
-
Control: Same electrolyte without additive.
-
Method: Linear Sweep Voltammetry (LSV) from OCV to 6.0 V vs Li/Li⁺.
-
Scan Rate: 0.1 mV/s (Slow scan is crucial to detect onset of minor oxidation currents).
-
Success Criteria: Anodic current onset for PFSN sample should be >5.0 V, significantly higher than the Control (~4.5 V).
Protocol B: Full Cell Cycling & XPS Surface Analysis
Objective: Confirm SEI composition and capacity retention.
-
Cell: NCM811 || Graphite (High Nickel system to stress-test the additive).
-
Cycling: Charge/Discharge at 1C rate, 2.8–4.4 V, 25°C and 45°C.
-
Post-Mortem: After 100 cycles, disassemble cell in Ar-glovebox.
-
Analysis: Wash electrodes with DMC. Perform XPS on Anode.
-
Target Data: Look for the F1s peak at ~685 eV (LiF).
-
High LiF signal = Successful PFSN decomposition.
-
High C-O/C=O signal = Solvent decomposition (Failure of additive).
-
Cost-Performance Matrix & Recommendations
The decision to use PFSN is purely economic. The synthesis of perfluorinated dinitriles involves costly precursors (e.g., Perfluorosebacic acid) and complex halogenation steps.
| Application Tier | Battery Requirement | PFSN Recommendation | Rationale |
| Consumer Electronics | Cost < $100/kWh | Avoid | Performance gain does not justify the ~10x additive cost increase over VC/SN. |
| Standard EV (400V) | Cycle Life > 1000 | Consider (Blend) | Use as a co-additive (0.5%) with VC to boost safety without breaking the BOM cost. |
| Premium EV (800V+) | Voltage > 4.5V | Strongly Recommended | High voltage stability prevents electrolyte gassing; non-flammability adds safety value. |
| Aerospace / Medical | Zero Failure Tolerance | Mandatory | The wide liquid range and thermal stability outweigh all cost concerns. |
Conclusion
Perfluorosebaconitrile represents a specialized tool in the electrolyte engineer's kit. It is not a drop-in replacement for cheap additives in budget cells. However, for next-generation high-voltage (4.6V+) and silicon-anode systems, the formation of a fluorinated interface and the liquid nature of the additive provide a technical ceiling that standard nitriles cannot reach.
References
-
Synthesis and properties of fluorinated nitriles: Title: Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. Source: ResearchGate (2025).[1] URL:[Link]
-
Succinonitrile Baseline Performance: Title: The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries. Source: MDPI (2020). URL:[Link]
-
Mechanism of Nitrile Additives: Title: Fundamental Chemistry and Functional Mechanisms of Nitrile-Based Electrolyte in Advanced Battery Systems. Source: PubMed / NIH (2025). URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
